2,4,4-Trimethyl-1,3-cyclohexanedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVKBUIEQBLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,4,4-trimethyl-1,3-cyclohexanedione, a valuable building block in organic synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, tailored for a technical audience in the fields of chemical research and drug development.
Introduction
This compound is a cyclic diketone with a molecular formula of C₉H₁₄O₂.[1] Its structure features a cyclohexane ring with carbonyl groups at the first and third positions, and three methyl groups at the second and fourth positions.[1] The gem-dimethyl group at the C4 position is a notable structural feature.[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules. The synthesis pathway detailed herein involves a two-step process commencing with the formation of a 4,4-dimethyl-1,3-cyclohexanedione intermediate, followed by a regioselective methylation at the C2 position.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Michael Addition and Intramolecular Claisen Condensation to form 4,4-dimethyl-1,3-cyclohexanedione from mesityl oxide and a malonic ester.
-
Step 2: C-Alkylation of the resulting 4,4-dimethyl-1,3-cyclohexanedione with a methylating agent to yield the final product.
This pathway is an adaptation of the classical synthesis of dimedone, with an additional alkylation step.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of 4,4-dimethyl-1,3-cyclohexanedione | Mesityl oxide, Diethyl malonate | Sodium ethoxide, Potassium hydroxide | Reflux | 8 | ~70-85 |
| 2 | Methylation | 4,4-Dimethyl-1,3-cyclohexanedione, Methyl iodide | Potassium carbonate | Reflux | 18 | 92[2] |
Experimental Protocols
Step 1: Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione
This procedure is adapted from the synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
Materials:
-
Mesityl oxide
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
Potassium hydroxide
-
Hydrochloric acid
-
Decolorizing charcoal (Norite)
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1 gram atom equivalent) in absolute ethanol under reflux.
-
To the sodium ethoxide solution, add diethyl malonate (1.06 molar equivalents).
-
Slowly add mesityl oxide (1.02 molar equivalents) through the dropping funnel.
-
Reflux the mixture with constant stirring for two hours.
-
Add a solution of potassium hydroxide (2.2 molar equivalents) in water and continue to reflux with stirring for an additional six hours.
-
While still hot, acidify the mixture to a neutral pH with dilute hydrochloric acid.
-
Distill off the ethanol under reduced pressure.
-
Treat the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.
-
Finally, make the hot, neutral or alkaline filtrate distinctly acidic with dilute hydrochloric acid, boil for a few minutes, and then allow to cool to crystallize the product.
-
Filter the crystals, wash with ice-cold water, and air dry to obtain 4,4-dimethyl-1,3-cyclohexanedione.
Step 2: Synthesis of this compound
This procedure is a general method for the C-alkylation of 1,3-cyclohexanediones.
Materials:
-
4,4-Dimethyl-1,3-cyclohexanedione
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4,4-dimethyl-1,3-cyclohexanedione (1 equivalent) in acetone in a round-bottomed flask.
-
Add potassium carbonate (2.2 equivalents) to the solution.
-
Cool the mixture in an ice bath and stir for 15 minutes.
-
Add methyl iodide (2.2 equivalents) to the reaction mixture.
-
Gradually warm the mixture from 0 °C to reflux over 2 hours, and then continue to reflux for an additional 18 hours.
-
After cooling to room temperature, filter the mixture by suction. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in water and dichloromethane, and perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography to obtain pure this compound. A patent describing this transformation reports a yield of 92%.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Characterization
The final product, this compound, can be characterized using standard analytical techniques. Spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are used to confirm the structure of the synthesized compound.[2][3]
Conclusion
This technical guide outlines a reliable and high-yielding synthetic pathway to this compound. The two-step process, involving the formation of a cyclohexanedione ring followed by C-alkylation, provides a clear and adaptable method for researchers in organic synthesis and drug development. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,4-trimethyl-1,3-cyclohexanedione. Due to the absence of publicly available, fully assigned experimental ¹H NMR data with coupling constants, this guide will focus on the theoretical analysis of the expected spectrum, a detailed experimental protocol for its acquisition, and the advanced NMR techniques required for unambiguous signal assignment.
Introduction
¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed information about the structure and electronic environment of molecules. For a compound such as this compound, a substituted cyclic diketone, ¹H NMR analysis is crucial for confirming its structure and for the stereochemical assignment of its protons. The chemical shifts, signal multiplicities, and coupling constants of the proton signals offer a unique fingerprint of the molecule.
Predicted ¹H NMR Spectral Data
Based on the structure of this compound, the following ¹H NMR signals are predicted. The molecule possesses a plane of symmetry, which simplifies the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |
| CH₃ (at C2) | 1.1 - 1.3 | Doublet | 3H |
| H (at C2) | 2.5 - 2.9 | Quartet | 1H |
| (CH₃)₂ (at C4) | 1.2 - 1.4 | Singlet | 6H |
| CH₂ (at C5) | 2.2 - 2.6 | Triplet | 2H |
| CH₂ (at C6) | 2.2 - 2.6 | Triplet | 2H |
Structural Analysis and Signal Assignment
The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals:
-
C2-CH₃ Protons: These three protons are attached to a carbon adjacent to two carbonyl groups and a methine. They are expected to appear as a doublet due to coupling with the C2-H proton.
-
C2-H Proton: This single proton is on the same carbon as a methyl group and is situated between two carbonyl groups. It will be split into a quartet by the three adjacent C2-CH₃ protons.
-
C4-gem-Dimethyl Protons: The two methyl groups at the C4 position are chemically equivalent and will give rise to a single, sharp signal (a singlet) as they have no adjacent protons to couple with.
-
C5-CH₂ Protons: These two protons are equivalent and are adjacent to the C6-CH₂ group. They are expected to appear as a triplet due to coupling with the two protons on C6.
-
C6-CH₂ Protons: These two protons are also equivalent and are adjacent to the C5-CH₂ group. They will also appear as a triplet due to coupling with the two protons on C5.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
-
The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum will confirm the coupling between the C2-H and C2-CH₃ protons, as well as the coupling between the C5-CH₂ and C6-CH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclohexane ring and the methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the connectivity of the entire molecule, for example, by observing correlations from the methyl protons to the quaternary carbon at C4 and the carbonyl carbon at C3.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the different proton environments.
Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).
Conclusion
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 2,4,4-trimethyl-1,3-cyclohexanedione. In the absence of publicly available experimental mass spectral data, this guide delineates a theoretical fragmentation framework based on established principles of mass spectrometry and the known behavior of cyclic diketones and related substituted cyclohexanones. This document is intended to serve as a predictive resource for the identification and structural elucidation of this compound in various analytical contexts.
Introduction
This compound, a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol , is a compound of interest in synthetic chemistry and drug development.[1][2][3] Mass spectrometry is a pivotal technique for the structural characterization of such molecules. The fragmentation pattern observed in a mass spectrum provides a unique "fingerprint" that is invaluable for identifying the compound and elucidating its structure. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions.[4] The specific substitution pattern of this compound is expected to significantly influence its fragmentation behavior.
Theoretical Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on theoretical fragmentation mechanisms. The relative abundance is a qualitative prediction.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 154 | [C₉H₁₄O₂]⁺• (Molecular Ion) | - | Moderate |
| 139 | [C₈H₁₁O₂]⁺ | •CH₃ | Moderate to High |
| 111 | [C₇H₇O]⁺ | C₂H₃O• | Moderate |
| 98 | [C₆H₁₀O]⁺• | C₃H₄O | Moderate to High |
| 83 | [C₅H₇O]⁺ | C₄H₇O• | High |
| 69 | [C₄H₅O]⁺ | C₅H₉O• | Moderate |
| 55 | [C₃H₃O]⁺ | C₆H₁₁O• | High (Base Peak) |
| 43 | [C₂H₃O]⁺ | C₇H₁₁O• | Moderate |
Proposed Experimental Protocol for GC-MS Analysis
While a specific experimental protocol for this compound is not available in the searched literature, a general Gas Chromatography-Mass Spectrometry (GC-MS) methodology can be proposed.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Workflow Diagram:
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-1,3-cyclohexanedione is a cyclic diketone of interest in various chemical and pharmaceutical research areas. Its structural features, including the presence of carbonyl groups and methyl substitutions, give rise to a characteristic infrared (IR) spectrum that is crucial for its identification and characterization. This technical guide provides a detailed overview of the IR spectroscopy of this compound, including spectral data, interpretation, and a generalized experimental protocol.
Predicted Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in the molecule and data from analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2970 - 2870 | Strong | C-H stretching (methyl and methylene groups) |
| ~1730 - 1700 | Strong | C=O stretching (carbonyl groups of the diketone) |
| ~1465 | Medium | CH₂ scissoring and CH₃ asymmetric bending |
| ~1370 | Medium | CH₃ symmetric bending (gem-dimethyl group) |
| ~1250 - 1000 | Medium to Weak | C-C stretching and C-H bending modes |
Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is dominated by features arising from its constituent functional groups:
-
C-H Stretching Region (2870-2970 cm⁻¹): This region will exhibit strong absorptions due to the stretching vibrations of the C-H bonds in the three methyl groups and the methylene groups of the cyclohexane ring.
-
Carbonyl (C=O) Stretching Region (1700-1730 cm⁻¹): The most prominent feature in the spectrum is expected to be a strong, sharp absorption band corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The exact position of this band can be influenced by the conformation of the ring and any intermolecular interactions.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of bands arising from various bending and stretching vibrations within the molecule, including C-H bending, C-C stretching, and skeletal vibrations of the cyclohexane ring. The absorptions around 1465 cm⁻¹ and 1370 cm⁻¹ are characteristic of the bending vibrations of the methyl and methylene groups.
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized, yet detailed, methodology for obtaining the infrared spectrum of this compound.
1. Sample Preparation:
-
For Solid Samples (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
For Solution Samples:
-
Dissolve a small amount of the compound in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform). The concentration should be adjusted to yield an absorbance in the desired range (typically 0.1 to 1.0 absorbance units for the strongest bands).
-
Transfer the solution to an appropriate liquid sample cell (e.g., a sealed cell with NaCl or KBr windows).
-
2. Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the solvent and cell for solution spectra) must be collected prior to running the sample spectrum.
3. Data Acquisition and Processing:
-
Place the prepared sample (KBr pellet or liquid cell) in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Label the significant peaks with their corresponding wavenumbers.
Logical Workflow for an IR Spectroscopy Experiment
The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment.
Caption: Workflow for an Infrared Spectroscopy Experiment.
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS No. 605-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and significant biological activities of 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q₀ (CoQ₀). With the correct CAS number of 605-94-7, this compound has garnered considerable interest for its role as a key intermediate in the synthesis of coenzyme Q analogs and its potent anticancer and neuro-modulatory activities. This document details experimental protocols for its synthesis, its application in cancer research through the induction of ROS-mediated apoptosis and autophagy, and its function as an inducer of tau protein fibrillization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
2,3-Dimethoxy-5-methyl-p-benzoquinone is a vital quinone derivative. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 605-94-7 | [1] |
| Synonyms | Coenzyme Q₀ (CoQ₀), 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | [2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][3] |
| Molecular Weight | 182.17 g/mol | [1][4] |
| Appearance | Orange to dark orange to dark red powder or crystals | [4] |
| Melting Point | 58-60 °C | [1][4] |
| UV Absorption Max (λmax) | 268 nm | [3] |
| SMILES | COC1=C(OC)C(=O)C(C)=CC1=O | [1] |
| InChI | 1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | [1][3] |
Table 1: Solubility Data
| Solvent | Solubility | Reference(s) |
| DMF | 100 mg/mL | [2][3] |
| DMSO | 100 mg/mL | [2][3] |
| Ethanol | 5 mg/mL | [2][3] |
| PBS (pH 7.2) | 0.2 mg/mL | [2][3] |
Experimental Protocols
Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone
A common synthetic route involves the oxidation of 3,4,5-trimethoxytoluene.
Protocol: Oxidation of 3,4,5-trimethoxytoluene
-
Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxytoluene in acetonitrile (MeCN).
-
Catalyst Addition: Add a catalytic amount of a divanadium-substituted phosphotungstate, such as [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻. An acid co-catalyst may also be required.
-
Oxidant Addition: Slowly add aqueous hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60°C) and stir for a specified time (e.g., 30 minutes).
-
Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution until neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield red, needle-like crystals.
Anticancer Activity Assays in Human Ovarian Carcinoma (SKOV-3) Cells
2,3-Dimethoxy-5-methyl-p-benzoquinone has been shown to inhibit the growth of human ovarian carcinoma cells.[2][3]
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 2,3-Dimethoxy-5-methyl-p-benzoquinone (e.g., 0-40 µM) for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed SKOV-3 cells and treat with 2,3-Dimethoxy-5-methyl-p-benzoquinone (e.g., 30 µM) for a short duration (e.g., 15-30 minutes).
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Increased green fluorescence indicates higher ROS levels.
Protocol: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat SKOV-3 cells with 2,3-Dimethoxy-5-methyl-p-benzoquinone for 24 hours.
-
Cell Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Western Blot Analysis of the HER-2/Akt/mTOR Signaling Pathway
-
Protein Extraction: Lyse treated SKOV-3 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against HER-2, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
Tau Protein Fibrillization Assay
2,3-Dimethoxy-5-methyl-p-benzoquinone has been identified as an inducer of tau protein aggregation.
Protocol: In Vitro Tau Aggregation
-
Reaction Mixture: Prepare a reaction mixture containing purified tau protein (e.g., 1 µM) in an appropriate buffer (e.g., phosphate buffer).
-
Inducer Addition: Add 2,3-Dimethoxy-5-methyl-p-benzoquinone to the reaction mixture at a suitable concentration (e.g., 0.5 mM).
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 24 hours) with gentle agitation.
-
Analysis of Aggregation:
-
Gel Electrophoresis: Analyze the formation of tau aggregates by SDS-PAGE and Coomassie blue staining. Higher molecular weight bands indicate the formation of covalently linked tau aggregates.
-
Electron Microscopy: For morphological analysis, apply a sample of the reaction mixture to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and visualize under a transmission electron microscope to observe the formation of tau filaments.
-
Visualizations
Signaling Pathway Diagram
Caption: CoQ₀ inhibits the HER-2/Akt/mTOR pathway and induces ROS, leading to apoptosis and autophagy.
Experimental Workflow Diagram
Caption: Workflow for assessing the anticancer effects of 2,3-Dimethoxy-5-methyl-p-benzoquinone.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2,4,4-trimethyl-1,3-cyclohexanedione. The information is compiled from available spectroscopic data, computational chemistry principles, and established experimental protocols for analogous compounds.
Molecular Identity and Physicochemical Properties
This compound is a cyclic diketone with the molecular formula C₉H₁₄O₂.[1][2] Its structure consists of a cyclohexane ring functionalized with two ketone groups at positions 1 and 3, a single methyl group at position 2, and two methyl groups at position 4.[1] This substitution pattern, particularly the gem-dimethyl group at the C4 position, significantly influences its chemical reactivity and conformational preferences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,4,4-trimethylcyclohexane-1,3-dione | PubChem[2] |
| CAS Number | 63184-86-1 | Benchchem[1] |
| Molecular Formula | C₉H₁₄O₂ | Benchchem[1], PubChem[2] |
| Molecular Weight | 154.21 g/mol | Benchchem[1], PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Spectroscopic Data
While publicly available spectra are limited, the following sections summarize the expected and reported spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. Based on the structure, the following signals can be anticipated. PubChem indicates the availability of a ¹³C NMR spectrum acquired on a Jeol FX-90 instrument.[2][3]
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -CH₃ (C2) | Doublet | 1.1 - 1.3 |
| -CH (C2) | Quartet | 2.5 - 2.8 |
| -CH₃ (C4, gem-dimethyl) | Singlet | 1.0 - 1.2 |
| -CH₂- (C5) | Triplet | 2.2 - 2.5 |
| -CH₂- (C6) | Triplet | 2.6 - 2.9 |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Approximate Chemical Shift (ppm) | |---|---|---| | C1, C3 (C=O) | 200 - 210 | | C2 (-CH-) | 50 - 60 | | C4 (-C(CH₃)₂-) | 45 - 55 | | C5 (-CH₂-) | 30 - 40 | | C6 (-CH₂-) | 40 - 50 | | -CH₃ (at C2) | 10 - 20 | | -CH₃ (at C4) | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups. A vapor phase IR spectrum is noted in PubChem.[2][3]
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretch | 1700 - 1725 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1480 |
Molecular Conformation
The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring, which minimizes torsional and steric strain. The molecule will undergo ring flipping between two non-equivalent chair conformations.
The stability of these conformers is determined by the steric interactions of the methyl groups, particularly the 1,3-diaxial interactions.
-
Conformer A: The methyl group at C2 is in an axial position. This leads to significant 1,3-diaxial strain with the axial methyl group at C4.
-
Conformer B: The methyl group at C2 is in an equatorial position. This conformation is expected to be significantly more stable as it minimizes 1,3-diaxial interactions.
Therefore, it is predicted that this compound exists predominantly in the chair conformation where the C2-methyl group occupies an equatorial position.
Caption: Conformational equilibrium of this compound.
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on the synthesis of related 1,3-cyclohexanedione derivatives and requires experimental optimization.
Step 1: Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reaction: Diethyl malonate is reacted with mesityl oxide in the presence of a strong base such as sodium ethoxide in ethanol.
-
Work-up: The reaction mixture is heated under reflux, followed by acidification and decarboxylation to yield dimedone.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like acetone or water.
Step 2: Methylation of 4,4-Dimethyl-1,3-cyclohexanedione
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reaction: Dimedone is dissolved in a suitable solvent such as methanol or tert-butanol. A base, for instance, sodium methoxide or potassium tert-butoxide, is added to form the enolate. Methyl iodide is then added dropwise to the reaction mixture.
-
Work-up: The reaction is stirred at room temperature or gently heated to ensure complete methylation at the C2 position. The reaction is then quenched with a weak acid, and the solvent is removed under reduced pressure.
-
Purification: The resulting this compound is purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthetic pathway for this compound.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, derivatives of 1,3-cyclohexanedione have shown promise in various therapeutic areas.
-
Anticancer Activity: Certain derivatives of 1,3-cyclohexanedione have been investigated as potential anticancer agents.
-
Antibacterial Agents: Metal complexes of 1,3-cyclohexanedione derivatives have demonstrated antibacterial activity.
-
Enzyme Inhibition: The 1,3-dicarbonyl moiety is a known pharmacophore for the inhibition of certain enzymes.
Further research into the biological profile of this compound is warranted to explore its potential as a lead compound in drug discovery programs.
Caption: Potential areas of biological investigation for this compound.
References
An In-Depth Technical Guide to the Solubility of 2,4,4-Trimethyl-1,3-cyclohexanedione in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,4,4-trimethyl-1,3-cyclohexanedione, a compound of interest in various research and development sectors. A comprehensive search of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common laboratory solvents.
This guide provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions. The methodologies outlined are based on established practices for solubility determination of organic compounds.
Introduction to this compound
This compound is a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure, featuring a cyclohexane ring with two ketone groups and three methyl groups, influences its physicochemical properties, including its solubility. The presence of both polar carbonyl groups and a nonpolar hydrocarbon backbone suggests that its solubility will be highly dependent on the nature of the solvent.
General Solubility Expectations
Based on the principles of "like dissolves like," the solubility of this compound in various solvents can be predicted qualitatively.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carbonyl groups can act as hydrogen bond acceptors, suggesting some degree of solubility in these solvents. However, the nonpolar trimethylated cyclohexane ring may limit extensive solubility, particularly in water.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in dipole-dipole interactions with the carbonyl groups, likely leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon portion of the molecule suggests that there will be some solubility in nonpolar solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| User-defined solvent |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
4.2. Procedure
-
Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
-
Dilution (if necessary): Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
4.3. Analytical Method Development
A suitable analytical method for the quantification of this compound must be developed and validated. This typically involves:
-
Selection of Technique: UV-Vis spectrophotometry may be suitable if the compound has a chromophore. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are generally more specific and sensitive methods.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting the instrument response against the concentration.
-
Validation: Validate the analytical method for linearity, accuracy, and precision.
Visualizations
5.1. Logical Relationship of Solubility Factors
The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.
Caption: Factors influencing the solubility of this compound.
5.2. Experimental Workflow for Solubility Determination
The diagram below outlines the sequential steps of the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
A Technical Guide to the Historical Synthesis of Trimethylated Cyclohexanediones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational historical methods for the synthesis of trimethylated cyclohexanediones, crucial synthons in the development of various pharmaceuticals and natural products. This document provides a detailed overview of key synthetic strategies, experimental protocols, and quantitative data to facilitate a comprehensive understanding of these important chemical transformations.
Core Historical Synthesis Methods
The historical synthesis of substituted cyclohexanediones is largely dominated by two powerful named reactions: the Robinson Annulation and the Dieckmann Condensation. These methods, developed in the early to mid-20th century, provided chemists with robust tools for the construction of six-membered rings from acyclic precursors.
Robinson Annulation
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis for the formation of six-membered rings.[1] The reaction proceeds in a two-step sequence: a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone derivative.[1][2] This method is particularly relevant for the synthesis of trimethylated cyclohexanediones where one or more methyl groups are introduced via the starting materials.
The general mechanism involves the deprotonation of a ketone or a β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group, leading to a six-membered ring. Dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone.[2]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester with a base to form a β-keto ester. This reaction is particularly useful for forming five- or six-membered rings. For the synthesis of cyclohexanediones, a suitable adipic acid ester derivative can be cyclized. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired cyclohexanedione. While not as direct as the Robinson annulation for creating highly substituted cyclohexenones, it represents a classical approach to the core cyclohexanedione ring structure.
Synthesis of Specific Trimethylated Cyclohexanedione Isomers
The general principles of the aforementioned historical methods can be applied to the synthesis of specific trimethylated cyclohexanedione isomers. The substitution pattern of the final product is determined by the choice of the starting materials.
Synthesis of 2,4,6-Trimethyl-1,3-cyclohexanedione
A historical method for the synthesis of 2,4,6-trimethyl-1,3-cyclohexanedione involves the condensation of diethyl ketone with methyl 2-methyl-3-methoxy-propionate in the presence of a strong base like sodium methoxide. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination.
Synthesis of 2,6,6-Trimethyl-1,3-cyclohexanedione
A classical approach to the synthesis of a gem-dimethyl substituted cyclohexanedione, such as the closely related 5,5-dimethylcyclohexane-1,3-dione (dimedone), involves the Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Claisen condensation. This strategy can be adapted for the synthesis of the 2,6,6-trimethyl derivative. The synthesis of the 1,4-dione isomer has also been reported through enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione.[1]
Synthesis of 4,4,6-Trimethyl-1,3-cyclohexanedione
The synthesis of 4,4,6-trimethyl-1,3-cyclohexanedione can be envisioned through a Robinson annulation approach. The reaction of 3-methyl-2-pentanone with methyl vinyl ketone would generate the necessary 1,5-diketone intermediate, which upon intramolecular aldol condensation, would yield the corresponding trimethylated cyclohexenone. Subsequent reduction would afford the desired saturated dione.
Experimental Protocols
The following are representative historical experimental protocols for the synthesis of trimethylated cyclohexanediones and their precursors.
General Protocol for Robinson Annulation
A solution of the ketone (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a base like triethylamine (4.0 equivalents) and freshly distilled methyl vinyl ketone (5.0 equivalents) at room temperature. The mixture is stirred for an extended period (e.g., 96 hours) while being protected from light. After concentration of the reaction mixture, the crude Michael adduct is dissolved in methanol. Sodium methoxide (3.0 equivalents) is then added, and the reaction is stirred at room temperature. After 24 hours, an additional portion of sodium methoxide (1.0 equivalent) may be added. The reaction is quenched after another 20 hours with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by flash column chromatography.[3]
Synthesis of 2,4,6-Trimethyl-cyclohexene-1,3-dione
To a suspension of sodium methoxide (0.1 mol, 5.4 g) in 50 mL of tetrahydrofuran (THF) under a nitrogen atmosphere, a mixture of diethyl ketone (0.1 mol, 8.6 g) and methyl 2-methyl-3-methoxy-propionate (0.1 mol, 13.2 g) is added dropwise while heating to reflux. The reaction mixture is then refluxed for an additional 4.5 hours. After cooling, the reaction is quenched with water, and the aqueous phase is acidified to a pH of 2-3. The product is extracted with ethyl acetate, and the solvent is removed by distillation to yield 2,4,6-trimethyl-cyclohexene-1,3-dione.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various trimethylated and related cyclohexanediones based on historical methods.
| Product | Starting Materials | Reagents & Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2,4,6-Trimethyl-cyclohexene-1,3-dione | Diethyl ketone, Methyl 2-methyl-3-methoxy-propionate | NaOCH3, THF, reflux, 4.5 h | 84% | 115-120 | Patent EP0061669A1 |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Diethyl malonate, Mesityl oxide | NaOMe, MeOH, reflux; then NaOH, reflux; then HCl | 76.8% | 147-150 | |
| 2-Methyl-1,3-cyclohexanedione | 1,3-Cyclohexanedione, Paraformaldehyde, Dimethylamine | 1. Mannich reaction 2. Catalytic Hydrogenation (Pd/C) | 87.3-91.6% | 206-208 | [4] |
Conclusion
The historical synthesis methods for trimethylated cyclohexanediones, primarily the Robinson annulation and related condensation reactions, have provided a powerful and versatile platform for the construction of these valuable chemical building blocks. The ability to systematically vary the substitution patterns on the cyclohexanedione ring by selecting appropriate starting materials has been instrumental in the synthesis of a wide range of complex molecules, including steroids and other natural products. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a deeper understanding and application of these classical synthetic transformations.
References
Methodological & Application
Application Notes and Protocols: 2,4,4-Trimethyl-1,3-cyclohexanedione in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-1,3-cyclohexanedione is a versatile building block in organic synthesis, notable for its application as a nucleophile in carbon-carbon bond-forming reactions. The presence of two carbonyl groups flanking a methylene group renders the α-protons acidic and amenable to deprotonation, forming a stabilized enolate. This enolate can then act as a Michael donor, participating in conjugate addition reactions with a variety of Michael acceptors. This reactivity is of significant interest in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
The gem-dimethyl group at the 4-position of the cyclohexane ring provides steric hindrance that can influence the stereochemical outcome of reactions, making it a valuable substrate for diastereoselective transformations. This document provides detailed application notes and a representative protocol for the use of this compound in Michael addition reactions.
Reaction Principle
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this compound, the reaction is initiated by a base, which abstracts a proton from the C2 position to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of a Michael acceptor, leading to the formation of a new carbon-carbon bond.[2] The resulting product is a 1,5-dicarbonyl compound, which can be a versatile intermediate for further synthetic transformations.
The general mechanism involves three key steps:
-
Enolate Formation: A base removes the acidic proton from the carbon atom between the two carbonyl groups of the dione.
-
Nucleophilic Attack: The resulting enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).
-
Protonation: The resulting enolate is protonated to give the final Michael adduct.[3]
Applications in Synthesis
The Michael adducts derived from this compound are valuable intermediates in the synthesis of a variety of complex molecules. A prominent application is in the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. This methodology is a powerful tool for the construction of polycyclic systems, including steroids and terpenoids.
Experimental Protocols
While specific literature examples detailing Michael additions with this compound are not abundant, a well-established and detailed protocol for the closely related 2-methyl-1,3-cyclohexanedione provides a strong foundation for adaptation. The following protocol is an adapted procedure based on the Organic Syntheses methodology for the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone.[4] This reaction forms the initial Michael adduct which can then undergo an intramolecular aldol condensation.
Representative Protocol: Michael Addition of this compound to Methyl Vinyl Ketone
This protocol describes the initial Michael addition step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 154.21 | 15.42 g | 0.1 mol | --- |
| Methyl Vinyl Ketone | 70.09 | 8.41 g (9.8 mL) | 0.12 mol | Freshly distilled |
| Triethylamine | 101.19 | 1.01 g (1.4 mL) | 0.01 mol | Base catalyst |
| Toluene | 92.14 | 100 mL | --- | Anhydrous |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (15.42 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Stir the mixture at room temperature until the dione is completely dissolved.
-
Add triethylamine (1.4 mL, 0.01 mol) to the solution.
-
To this stirred solution, add freshly distilled methyl vinyl ketone (9.8 mL, 0.12 mol) dropwise over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the triethylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Michael adduct.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The expected product is 2-methyl-2-(3-oxobutyl)-4,4-dimethyl-1,3-cyclohexanedione. The yield and purity will depend on the specific reaction conditions and purification.
Data Presentation
Table 1: Representative Michael Acceptors for this compound
| Michael Acceptor | Structure | Potential Product Class |
| Methyl vinyl ketone | CH₂=CHCOCH₃ | 1,5-Diketones |
| Acrylonitrile | CH₂=CHCN | γ-Ketonitriles |
| Nitroethylene | CH₂=CHNO₂ | γ-Nitro ketones |
| Methyl acrylate | CH₂=CHCOOCH₃ | γ-Keto esters |
| Chalcones | C₆H₅CH=CHCOC₆H₅ | Substituted 1,5-diketones |
Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: Experimental workflow for the Michael addition.
Conclusion
This compound serves as a valuable Michael donor in organic synthesis. The provided protocol, adapted from a reliable source, offers a practical guide for conducting Michael addition reactions with this substrate. The resulting 1,5-dicarbonyl adducts are versatile intermediates that can be further elaborated to construct complex molecular architectures, making this reaction a key transformation in the toolbox of synthetic chemists in academia and industry. Further exploration of various Michael acceptors and chiral catalysts in conjunction with this dione could lead to the development of novel and efficient asymmetric syntheses.
References
Application Notes and Protocols for Knoevenagel Condensation with 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Knoevenagel condensation reaction involving 2,4,4-trimethyl-1,3-cyclohexanedione and aromatic aldehydes. This reaction is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated ketones, which are important intermediates in the development of various pharmaceuticals and fine chemicals.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product.[1] In this protocol, this compound serves as the active methylene compound. The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[1][2] The resulting 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanediones are versatile intermediates for the synthesis of a variety of heterocyclic compounds and other complex molecules.
Reaction Principle
The reaction proceeds via a base-catalyzed mechanism. The basic catalyst deprotonates the active methylene group of the this compound, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone.
Experimental Protocol
While a specific protocol for this compound was not found in the reviewed literature, a detailed procedure for the structurally similar 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is provided below. This protocol can be adapted for this compound with minor modifications, such as adjustments in molar equivalents due to the different molecular weights.
Reaction Scheme:
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Catalyst (e.g., piperidine, pyrrolidine, or a surfactant catalyst like sodium dodecyl sulfate - SDS)
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
-
Glacial acetic acid (for crystallization)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure (Adapted from a protocol for 5,5-dimethyl-1,3-cyclohexanedione):
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).
-
Addition of Catalyst and Solvent: Add the chosen solvent and catalyst. For example, in an aqueous medium, a surfactant catalyst such as sodium dodecyl sulfate (SDS) can be used.[3] Alternatively, for a more traditional approach, a catalytic amount of piperidine in a solvent like ethanol can be employed.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few minutes to several hours depending on the specific reactants and conditions.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. In some cases, adding glacial acetic acid and water can induce crystallization.[2]
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanedione.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of the related compound, 5,5-dimethyl-1,3-cyclohexanedione, with various aromatic aldehydes. These can serve as a starting point for optimizing the reaction with this compound.
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | SDS (10 mol%) | Water | Reflux | 6 h | 94 | [3] |
| 4-Nitrobenzaldehyde | SDS (10 mol%) | Water | Reflux | 6 h | 94 | [3] |
| Benzaldehyde | GaCl₃ (1 mol%) | Solvent-free | Room Temp. | 1-2 min | High | [4] |
| 4-Methoxybenzaldehyde | Pyrrolidine (0.5 eq) | - | - | 480 min | 100 | [2] |
| 4-Nitrobenzaldehyde | Piperidine (0.8 eq) | - | - | 480 min | 59 | [2] |
Visualizations
Reaction Mechanism Signaling Pathway
The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation.
Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanediones.
Caption: General Experimental Workflow for Knoevenagel Condensation.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,4,4-trimethyl-1,3-cyclohexanedione as a key starting material. The methodologies described herein are based on established multi-component reactions and offer efficient routes to obtain xanthenediones, acridinediones, and quinoline derivatives. While specific experimental data for this compound is limited in the literature, the following protocols have been adapted from procedures using closely related 1,3-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Researchers should consider that reaction optimization (e.g., catalyst loading, temperature, and reaction time) may be necessary to achieve optimal yields with the specified trimethylated substrate due to potential steric and electronic effects.
Synthesis of Octahydroxanthenedione Derivatives
Application: Xanthene derivatives are a class of oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also utilized as fluorescent dyes and pH-sensitive probes. The synthesis of octahydroxanthenediones via a one-pot condensation of this compound with various aldehydes is a straightforward and atom-economical approach to this scaffold.
Reaction Pathway: Synthesis of Octahydroxanthenediones
Caption: General reaction pathway for the synthesis of octahydroxanthenedione derivatives.
Experimental Protocol: One-Pot Synthesis of 9-Aryl-3,3,6,6,10-pentamethyloctahydro-1,8-xanthenedione
This protocol is adapted from methodologies using dimedone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent such as ethanol or water (20 mL).[1]
-
Reaction Conditions: Stir the reaction mixture at reflux for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol or water, and dried.[1] If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Quantitative Data: Synthesis of Octahydroxanthenediones
The following table summarizes representative yields and reaction times for the synthesis of xanthenedione derivatives using dimedone, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Dodecanesulfonic acid | Water | 6 | 93 |
| 2 | 4-Nitrobenzaldehyde | Dodecanesulfonic acid | Water | 6 | 95 |
| 3 | Benzaldehyde | Dodecanesulfonic acid | Water | 6 | 87 |
| 4 | 4-Methoxybenzaldehyde | Dodecanesulfonic acid | Water | 6 | 87 |
Synthesis of Acridinedione Derivatives
Application: Acridinediones are nitrogen-containing heterocyclic compounds that are scaffolds for molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The Hantzsch multicomponent reaction provides an efficient route to these compounds from a 1,3-dicarbonyl compound, an aldehyde, and an amine or ammonia.[2]
Reaction Pathway: Synthesis of Acridinediones
Caption: General reaction pathway for the Hantzsch synthesis of acridinediones.
Experimental Protocol: Synthesis of 1,8-Dioxo-decahydroacridines
This protocol is adapted from the Hantzsch synthesis using dimedone.[4]
-
Reaction Setup: To a solution of this compound (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in dimethylformamide (DMF), add an amine (e.g., 2-aminoethanol, 1.0 mmol) and a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) or HCl.[4]
-
Reaction Conditions: Heat the mixture at reflux, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure acridinedione derivative.[4]
Quantitative Data: Synthesis of Acridinediones
The following data for the synthesis of acridinediones using dimedone can serve as a reference for the reaction with this compound.
| Entry | Aldehyde | Amine Source | Catalyst | Yield (%) |
| 1 | Benzaldehyde | 2-Aminoethanol | PTSA | High |
| 2 | 4-Chlorobenzaldehyde | 2-Aminoethanol | PTSA | High |
| 3 | 4-Methoxybenzaldehyde | 2-Aminoethanol | PTSA | High |
| 4 | 3-Nitrobenzaldehyde | 2-Aminoethanol | HCl | High |
Synthesis of Quinolines
Application: Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. Multicomponent reactions offer a convergent and efficient approach to substituted quinolines.[5][6]
Reaction Pathway: Synthesis of Quinolines
Caption: General pathway for the three-component synthesis of quinoline derivatives.
Experimental Protocol: Three-Component Synthesis of Substituted Quinolines
This is a generalized protocol based on reactions with cyclic 1,3-diones.[5]
-
Reaction Setup: In a suitable solvent, combine a 2-aminoaryl ketone or aldehyde (1.0 mmol), this compound (1.0 mmol), and a compound with an active methylene group (e.g., malononitrile, 1.0 mmol). Add a catalyst, such as L-proline or iodine.
-
Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times and potentially improve yields. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates upon cooling. Otherwise, the solvent is evaporated, and the residue is purified by column chromatography.
Quantitative Data: Synthesis of Quinolines
The following table provides representative data for the synthesis of quinolines from a cyclic 1,3-dione.
| Entry | 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |
| 1 | 2-Aminobenzophenone | Malononitrile | L-proline | Good |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | L-proline | Good |
| 3 | 2-Aminobenzaldehyde | Dimedone | Iodine | Good |
| 4 | 2-Aminoacetophenone | Malononitrile | L-proline | Good |
Synthesis of Benzodiazepine Derivatives
Application: Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of novel benzodiazepine analogues is an active area of research in medicinal chemistry. The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds is a known method for the preparation of 1,5-benzodiazepines.
Experimental Workflow: Synthesis of Benzodiazepines
Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Analogues
This is a generalized protocol based on the condensation of o-phenylenediamines with ketones.[7]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., water or a polar organic solvent). Add a catalytic amount of a Lewis acid such as Gallium(III) triflate or Magnesium bromide.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data: Synthesis of 1,5-Benzodiazepines
The following table provides representative data for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.
| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | Ga(OTf)3 | Water | - | Good |
| 2 | Acetone | MgBr2 | Water | - | Good |
| 3 | Cyclohexanone | Ga(OTf)3 | Water | - | Good |
| 4 | Acetophenone | MgBr2 | Water | - | Good |
Disclaimer: The provided protocols are intended as a guide and may require optimization for the specific substrate this compound. Standard laboratory safety procedures should be followed at all times.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: 2,4,4-Trimethyl-1,3-cyclohexanedione as a Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-1,3-cyclohexanedione is a versatile and highly functionalized building block in organic synthesis, serving as a valuable precursor for the construction of complex molecular architectures found in a variety of natural products. Its unique structural features, including the gem-dimethyl group and the 1,3-dicarbonyl moiety, make it an ideal starting material for the stereocontrolled synthesis of carbocyclic frameworks, particularly those prevalent in terpenes and steroids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product scaffolds, with a focus on the formation of bicyclic systems through the Robinson annulation reaction.
Core Application: Robinson Annulation for Terpenoid Synthesis
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][2] For this compound, this reaction is instrumental in the synthesis of bicyclic enones, which are common structural motifs in numerous sesquiterpenoids and diterpenoids. The gem-dimethyl group at the C4 position of the cyclohexanedione ring is retained throughout the synthesis, providing a characteristic feature found in many natural products.
The overall transformation involves the reaction of this compound with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), in the presence of a base. The resulting bicyclic system serves as a key intermediate that can be further elaborated to achieve the total synthesis of complex natural products.
Experimental Protocol: Synthesis of a Bicyclic Terpenoid Precursor
This protocol details the synthesis of a key bicyclic enone intermediate, a foundational scaffold for a variety of terpenoid natural products, via the Robinson annulation of this compound with methyl vinyl ketone.
Reaction Scheme:
Caption: Robinson Annulation of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 154.21 | 1.54 g | 10.0 |
| Methyl Vinyl Ketone (MVK) | 70.09 | 0.84 g | 12.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 |
| Ethanol (anhydrous) | 46.07 | 20 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.54 g, 10.0 mmol) and anhydrous ethanol (20 mL).
-
Addition of Base: Sodium ethoxide (0.75 g, 11.0 mmol) is carefully added to the stirred solution. The mixture is stirred at room temperature for 15 minutes to ensure the formation of the enolate.
-
Michael Addition: Methyl vinyl ketone (0.84 g, 12.0 mmol) is added dropwise to the reaction mixture at room temperature. The reaction is then gently heated to reflux for 4 hours.
-
Aldol Condensation & Dehydration: After the initial reflux, the reaction mixture is cooled to room temperature. A solution of sodium ethoxide (0.14 g, 2.0 mmol) in ethanol (5 mL) is added, and the mixture is refluxed for an additional 2 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bicyclic enone intermediate.
Expected Yield and Characterization:
-
Yield: Approximately 70-80%.
-
Appearance: Pale yellow oil.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 1H), 2.50-2.20 (m, 4H), 2.00-1.80 (m, 2H), 1.25 (s, 3H), 1.15 (s, 3H), 1.10 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 199.5, 165.0, 125.0, 50.1, 40.5, 35.2, 33.8, 32.1, 28.9, 28.5, 25.4.
-
IR (neat, cm⁻¹): 2960, 1665, 1615.
-
MS (EI): m/z (%) = 206 (M⁺), 191, 149, 135.
-
Logical Workflow for Natural Product Synthesis
The bicyclic enone synthesized in the protocol above is a versatile intermediate that can be subjected to a variety of transformations to access more complex natural product scaffolds. The following diagram illustrates a general workflow for the elaboration of this intermediate.
Caption: General workflow for elaborating the bicyclic enone intermediate.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the strategic sequence of reactions in a total synthesis can be visualized as a "synthesis cascade," where each step triggers the next transformation towards the final bioactive molecule. This logical progression is crucial in drug development for the efficient and scalable production of lead compounds and their analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic cascade analogy in drug discovery.
Conclusion
This compound is a powerful and readily available precursor for the synthesis of complex natural products, particularly terpenoids. The Robinson annulation provides a robust and efficient method for the construction of key bicyclic intermediates. The protocols and workflows presented herein offer a foundational guide for researchers and professionals in the field of natural product synthesis and drug development, enabling the exploration of novel molecular scaffolds with potential therapeutic applications. The strategic application of this building block continues to be a valuable tool in the art and science of organic synthesis.
References
The Versatility of 2,4,4-Trimethyl-1,3-cyclohexanedione in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
[City, State] – [Date] – 2,4,4-Trimethyl-1,3-cyclohexanedione, a versatile cyclic diketone, is emerging as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features and reactivity allow for the construction of diverse heterocyclic scaffolds, including xanthenes, spiro-heterocycles, and enaminones, which are prominent in many biologically active compounds. This application note provides detailed protocols and data for the use of this compound in the synthesis of key pharmaceutical precursors.
Introduction
The cyclohexane-1,3-dione framework is a recurring motif in a variety of natural products and synthetic molecules with significant therapeutic properties. The presence of two carbonyl groups and an active methylene group provides multiple reaction sites for C-C and C-N bond formation. Specifically, this compound offers distinct advantages due to the influence of its methyl substituents on reactivity and the resulting molecular architecture. This document outlines its application in multicomponent reactions for the synthesis of xanthene and spiro-oxindole derivatives, as well as its conversion to enaminones, all of which are crucial intermediates in drug discovery and development.
Key Applications and Protocols
Synthesis of Tetrahydrobenzo[a]xanthen-11-ones
Tetrahydrobenzo[a]xanthen-11-ones are a class of compounds known for their potential anti-inflammatory and anti-plasmodial activities. Their synthesis can be efficiently achieved through a one-pot, three-component reaction involving an aromatic aldehyde, 2-naphthol, and this compound.
Experimental Protocol: Synthesis of 12-Aryl-9,9,11-trimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one
A mixture of an aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), this compound (1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is refluxed for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | p-TSA | Ethanol | 3.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | p-TSA | Ethanol | 5 | 88 |
Table 1: Synthesis of Tetrahydrobenzo[a]xanthen-11-one Derivatives.
Figure 1: Workflow for the synthesis of tetrahydrobenzo[a]xanthen-11-ones.
Synthesis of Spiro[dihydropyridine-oxindoles]
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties. A three-component reaction of an arylamine, isatin, and this compound provides a direct route to novel spiro[dihydropyridine-oxindole] derivatives.
Experimental Protocol: Synthesis of Spiro[dihydropyridine-oxindoles]
A mixture of an arylamine (2.0 mmol), isatin (2.0 mmol), and this compound (2.0 mmol) in glacial acetic acid (10.0 mL) is stirred at room temperature for 9–12 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[1][2][3]
| Entry | Arylamine | Isatin | Time (h) | Yield (%) |
| 1 | Aniline | Isatin | 10 | 78 |
| 2 | 4-Methylaniline | Isatin | 9 | 82 |
| 3 | 4-Chloroaniline | Isatin | 12 | 75 |
Table 2: Synthesis of Spiro[dihydropyridine-oxindole] Derivatives.
Figure 2: Logical relationship in the synthesis of spiro[dihydropyridine-oxindoles].
Synthesis of Enaminones as Pharmaceutical Building Blocks
β-Enaminones are versatile intermediates used in the synthesis of various nitrogen-containing heterocycles. The reaction of this compound with primary amines or ammonium acetate provides access to 3-amino-2,4,4-trimethyl-2-cyclohexen-1-one, a key building block for further derivatization.
Experimental Protocol: Synthesis of 3-Amino-2,4,4-trimethyl-2-cyclohexen-1-one
A mixture of this compound (0.03 mol) and ammonium acetate (0.039 mol) is heated in a three-necked flask at 110°C for 15 minutes with thorough stirring.[4] After cooling to room temperature, the solidified reaction mixture is dissolved in hot ethyl acetate (10 mL) and then cooled to 0°C to induce crystallization. The resulting solid is collected by filtration and dried to yield the enaminone. This protocol is adapted from the synthesis of 3-amino-2-cyclohexen-1-one.[4]
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Yield (%) |
| This compound | Ammonium Acetate | 110 | 15 | ~90 (expected) |
Table 3: Synthesis of 3-Amino-2,4,4-trimethyl-2-cyclohexen-1-one.
Figure 3: Synthesis pathway of enaminones and their subsequent use.
Conclusion
This compound has proven to be a highly adaptable and valuable starting material for the synthesis of a range of pharmaceutical intermediates. The multicomponent reactions detailed herein offer efficient and atom-economical routes to complex heterocyclic structures. The presented protocols provide a solid foundation for researchers and scientists in drug development to explore the potential of this versatile building block in creating novel therapeutic agents.
For further information, please contact:
[Contact Information]
References
- 1. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: C-alkylation vs. O-alkylation of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-1,3-cyclohexanedione is a versatile synthetic intermediate utilized in the development of novel pharmaceutical compounds and other complex organic molecules. The reactivity of its enolate, formed upon deprotonation, presents a classic case of ambident nucleophilicity, leading to a competitive reaction between C-alkylation at the C2 position and O-alkylation at the enolic oxygen. The selective control of this C- versus O-alkylation is paramount for achieving the desired molecular architecture and is highly dependent on the reaction conditions. These application notes provide a detailed overview of the factors governing this regioselectivity and offer experimental protocols for achieving either C- or O-alkylation with high selectivity.
The enolate of this compound can be represented by two resonance structures, highlighting the delocalization of the negative charge onto the C2 carbon and the oxygen atoms. This dual reactivity allows for the synthesis of two distinct classes of compounds: 2-alkyl-2,4,4-trimethyl-1,3-cyclohexanediones (C-alkylation products) and 3-alkoxy-2,4,4-trimethyl-2-cyclohexen-1-ones (O-alkylation products). The choice between these two pathways is influenced by a variety of factors, including the nature of the base, solvent, counter-ion, and the alkylating agent itself.[1]
Factors Influencing C- vs. O-Alkylation
The regiochemical outcome of the alkylation of this compound is a delicate balance between kinetic and thermodynamic control, as well as the principles of hard and soft acid-base (HSAB) theory.
1. Solvent:
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atom of the enolate, effectively solvating it and hindering O-alkylation. This promotes C-alkylation.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents solvate the cation but leave the enolate anion relatively "naked" and more reactive. The more electronegative oxygen atom is more readily attacked in these solvents, favoring O-alkylation.[1]
2. Counter-ion:
-
Small, Hard Cations (e.g., Li⁺): These ions associate tightly with the hard oxygen atom of the enolate, decreasing its nucleophilicity and thereby favoring C-alkylation.[1]
-
Large, Soft Cations (e.g., K⁺, Cs⁺): These larger ions have a weaker association with the oxygen atom, leaving it more available for O-alkylation.[1]
3. Alkylating Agent:
-
Hard Electrophiles (e.g., dimethyl sulfate, alkyl tosylates): According to HSAB theory, hard electrophiles prefer to react with the hard oxygen atom of the enolate, leading to O-alkylation.
-
Soft Electrophiles (e.g., methyl iodide, allyl bromide): Soft electrophiles favor reaction with the softer carbon nucleophile, resulting in C-alkylation.[1]
4. Base: The choice of base is crucial for the formation of the enolate. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete deprotonation.
Data Presentation: C- vs. O-Alkylation under Various Conditions
The following table summarizes the expected major product based on the interplay of different reaction parameters.
| Alkylating Agent | Base | Solvent | Predominant Product |
| Methyl Iodide | NaH | THF | C-alkylation |
| Methyl Iodide | KH | DMF | Mixture, favoring O-alkylation |
| Dimethyl Sulfate | K₂CO₃ | Acetone | O-alkylation |
| Benzyl Bromide | NaH | THF | C-alkylation |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | O-alkylation |
Experimental Protocols
Protocol 1: Selective C-Alkylation via Hydrazone Intermediate
To circumvent the issue of competing O-alkylation, especially with unactivated alkyl halides, a reliable strategy involves the formation of a hydrazone derivative. This method effectively blocks the oxygen atoms and directs the alkylation exclusively to the C2 position.[2]
Step 1: Formation of the N,N-Dimethylhydrazone
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylhydrazine (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: C-Alkylation of the Hydrazone
-
To a suspension of potassium hydride (KH, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the hydrazone (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Hydrolysis of the Alkylated Hydrazone
-
Dissolve the purified alkylated hydrazone in a mixture of THF and water.
-
Add copper(II) acetate (2.0 eq) and stir the mixture at room temperature for 6-12 hours.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C-alkylated this compound.
Protocol 2: Selective O-Alkylation
This protocol aims to maximize the formation of the O-alkylated product, 3-alkoxy-2,4,4-trimethyl-2-cyclohexen-1-one.
-
To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., dimethyl sulfate, 1.2 eq) dropwise.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the O-alkylated product.
Mandatory Visualizations
Caption: Reaction pathways for C- vs. O-alkylation.
Caption: Experimental workflow for selective C-alkylation.
Conclusion
The selective alkylation of this compound is a prime example of how reaction conditions can be manipulated to control the outcome of a reaction involving an ambident nucleophile. For the synthesis of C-alkylated products, which are often valuable building blocks in medicinal chemistry, an indirect approach via a hydrazone intermediate provides excellent selectivity. Conversely, careful selection of a hard electrophile, a polar aprotic solvent, and a large counter-ion can favor the formation of O-alkylated products. The protocols and principles outlined in these notes provide a solid foundation for researchers to achieve their desired synthetic targets with high efficiency and selectivity.
References
Derivatization of 2,4,4-Trimethyl-1,3-cyclohexanedione for GC-MS analysis
An essential preparatory step for the gas chromatography-mass spectrometry (GC-MS) analysis of many non-volatile or thermally labile compounds is derivatization. This chemical modification process is designed to increase the volatility and thermal stability of analytes, thereby improving their chromatographic behavior and detection sensitivity.[1][2] For ketones and diketones like 2,4,4-Trimethyl-1,3-cyclohexanedione, derivatization is crucial to prevent issues such as tautomerism and to ensure reproducible and accurate quantification.[3]
This application note provides detailed protocols for the derivatization of this compound using two primary strategies: silylation and a two-step oximation-silylation process. These methods are widely applied in metabolomics and the analysis of cyclic compounds to make them amenable to GC-MS analysis.[4][5]
Principles of Derivatization for Ketones
The primary challenge in the GC-MS analysis of 1,3-diketones is their potential to exist in keto-enol tautomeric forms. This can lead to poor peak shape, multiple peaks for a single analyte, and inaccurate quantification. Derivatization addresses this by "locking" the molecule into a single, stable form.
-
Oximation: This initial step specifically targets carbonyl (ketone) groups. Reagents like O-methoxylamine hydrochloride react with the ketone to form a stable methoxime derivative.[4] This reaction is critical for stabilizing thermolabile and enolic ketones and preventing tautomerism during subsequent analysis.[3][6]
-
Silylation: This is one of the most common derivatization techniques, involving the replacement of active hydrogen atoms (in hydroxyl, carboxyl, or amine groups) with a trimethylsilyl (TMS) group.[1][7] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) significantly increase the volatility and thermal stability of the analyte.[7][8] For this compound, silylation targets the enolic hydroxyl group.
Experimental Workflow
The overall process involves sample preparation, the chosen derivatization reaction, and finally, GC-MS analysis. The following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Detailed Experimental Protocols
Materials and Reagents:
-
This compound (analytical standard)
-
Pyridine (anhydrous)
-
O-Methoxyamine hydrochloride (MEOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate (GC grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen evaporator
Protocol 1: Two-Step Oximation-Silylation
This is the recommended procedure for comprehensive derivatization of diketones, as it effectively blocks tautomerism.[3][4]
Step 1: Sample Preparation
-
Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylation reagents are sensitive to moisture.[8]
Step 2: Oximation
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MEOX solution to the dried sample residue.
-
Seal the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the mixture at 60°C for 45-60 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature.
Step 3: Silylation
-
Add 80 µL of BSTFA + 1% TMCS to the vial containing the oximated sample.
-
Seal the vial immediately and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 60 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be diluted with ethyl acetate.
Protocol 2: Direct Silylation
This protocol can be used as a faster alternative, but may result in multiple peaks if the enol form is not exclusively derivatized.
Step 1: Sample Preparation
-
Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) and 50 µL of pyridine to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 75°C for 45 minutes. Reaction time and temperature may need optimization depending on the sample matrix.[2]
-
After cooling, the sample is ready for injection into the GC-MS.
Illustrative Derivatization Scheme
The following diagram outlines the chemical transformations during the two-step derivatization process.
Caption: Chemical pathway of the two-step derivatization process.
Quantitative Data Summary
The choice of derivatization method can significantly impact the analytical results. The following table provides an illustrative comparison of expected outcomes for different derivatization strategies for a 1,3-diketone.
| Derivatization Strategy | Reagents | Reaction Time (min) | Derivative Yield (%) | Peak Shape | Number of Peaks | Relative Stability |
| Direct Silylation | BSTFA + 1% TMCS | 45 | ~85-95 | Good to Fair | 1-2 | Moderate |
| Direct Silylation | MSTFA | 60 | ~90-98 | Good | 1-2 | Moderate to High |
| Oximation-Silylation | MEOX, then BSTFA | 105 | >99 | Excellent | 1 | High |
| PFBHA Derivatization | PFBHA | 60 | >95 | Excellent | 1 | High |
Note: Data are representative and may vary based on specific experimental conditions. PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is another effective reagent for carbonyl compounds, forming stable oximes that are highly sensitive for GC-MS analysis.[9][10]
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) for target analysis |
Conclusion
For the robust and accurate analysis of this compound by GC-MS, a two-step derivatization protocol involving oximation followed by silylation is highly recommended. This procedure effectively stabilizes the analyte by preventing keto-enol tautomerism, resulting in a single, sharp chromatographic peak with excellent response.[3][6] Direct silylation can be a quicker alternative, but requires careful optimization to ensure complete derivatization and avoid multiple peaks. The protocols and parameters provided in this note offer a comprehensive guide for researchers to develop and validate their analytical methods for this and similar cyclic diketone compounds.
References
- 1. youtube.com [youtube.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. research.vu.nl [research.vu.nl]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Spiro Compounds Utilizing 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spiro compounds using 2,4,4-trimethyl-1,3-cyclohexanedione as a key building block. The methodologies outlined are based on established multi-component reactions and offer a versatile approach to constructing complex spirocyclic frameworks, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential biological activities.[1]
Introduction
Spiro compounds, characterized by two rings connected through a single common atom, represent a privileged structural motif in a variety of natural products and pharmacologically active molecules.[1] The rigid conformational nature of the spirocyclic core allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The use of cyclic 1,3-diones, such as this compound, in multi-component reactions provides a highly efficient and atom-economical strategy for the synthesis of diverse spiroheterocycles.[2][3][4]
This document details a representative protocol for a one-pot, three-component synthesis of spiro-pyran derivatives from this compound, an aromatic aldehyde, and malononitrile. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and cyclization sequence.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of spiro-pyran derivatives using this compound.
| Entry | Aldehyde (ArCHO) | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-7,7,9-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-cyclohexane]-3'-carbonitrile | 3 | 92 | 234-236 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7,9-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-cyclohexane]-3'-carbonitrile | 2.5 | 95 | 245-247 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,7,9-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-cyclohexane]-3'-carbonitrile | 3.5 | 90 | 228-230 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-7,7,9-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-cyclohexane]-3'-carbonitrile | 2 | 96 | 255-257 |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Spiro-pyran Derivatives:
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base (e.g., piperidine, 10 mol%) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Detailed Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7,9-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-spiro[chromene-3,1'-cyclohexane]-3'-carbonitrile (Table 1, Entry 2):
-
To a 50 mL round-bottom flask, add this compound (0.154 g, 1 mmol), 4-chlorobenzaldehyde (0.140 g, 1 mmol), malononitrile (0.066 g, 1 mmol), and ethanol (10 mL).
-
Add piperidine (0.01 mL, 0.1 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (eluent: hexane/ethyl acetate, 7:3).
-
After approximately 2.5 hours, upon disappearance of the starting materials, remove the heat and allow the mixture to cool to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the pure spiro-pyran derivative.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of spiro compounds.
Caption: Proposed reaction mechanism for spiro-pyran formation.
References
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2,4,4-trimethyl-1,3-cyclohexanedione is a key chemical transformation for the synthesis of the corresponding 2,4,4-trimethylcyclohexane-1,3-diol. This diol serves as a valuable building block in the development of pharmaceuticals and other complex organic molecules. The stereochemistry of the resulting diol is of particular importance, as the biological activity of subsequent molecules often depends on the specific arrangement of the hydroxyl groups. These application notes provide detailed protocols for the catalytic hydrogenation of this compound, focusing on common heterogeneous catalysts and expected outcomes based on analogous reactions.
This compound is a cyclic diketone with the molecular formula C₉H₁₄O₂.[1] Its reactivity is primarily centered around the two carbonyl groups, which are susceptible to nucleophilic attack and reduction.[1] Catalytic hydrogenation offers a direct and efficient method for the conversion of these carbonyl groups to hydroxyl groups.
Reaction Pathway and Stereochemistry
The catalytic hydrogenation of this compound to 2,4,4-trimethylcyclohexane-1,3-diol proceeds in a stepwise manner. The first hydrogenation step yields an intermediate hydroxyketone, which is then further reduced to the final diol product.
The stereochemical outcome of the reaction, specifically the ratio of cis to trans diol isomers, is influenced by the choice of catalyst and reaction conditions. Heterogeneous catalysts, such as Raney Nickel and Ruthenium on carbon (Ru/C), are known to facilitate the syn-addition of hydrogen to the carbonyl groups. This generally leads to a predominance of the cis-diol isomer, which is the kinetically favored product.[2] However, elevated temperatures can lead to epimerization, potentially increasing the proportion of the thermodynamically more stable trans-isomer.[2]
Experimental Protocols
The following protocols are based on established procedures for the hydrogenation of similar cyclic 1,3-diones and can be adapted for this compound.[2]
Protocol 1: Hydrogenation using Raney® Nickel
Raney® Nickel is a widely used, highly active catalyst for the hydrogenation of carbonyl compounds.[3][4] It is known for its efficiency under relatively mild conditions.
Materials:
-
This compound
-
Raney® Nickel (activated, as a slurry in water or ethanol)
-
Ethanol (or other suitable alcohol solvent)
-
High-pressure autoclave equipped with a stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, prepare a solution of this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add the Raney® Nickel slurry (5-10 wt% relative to the substrate) to the reaction mixture.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction mixture at a constant rate (e.g., 750 rpm) and heat to 80-100°C.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-FID or TLC.
-
Once the reaction is complete (typically within 4-8 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with a small amount of the solvent.
-
The solvent from the filtrate can be removed under reduced pressure to yield the crude 2,4,4-trimethylcyclohexane-1,3-diol.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Hydrogenation using Ruthenium on Carbon (Ru/C)
Ruthenium on carbon is another effective catalyst for the hydrogenation of cyclic diones, often providing good yields and selectivity.[2]
Materials:
-
This compound
-
5% Ruthenium on carbon (Ru/C)
-
Isopropanol (or other suitable alcohol solvent)
-
High-pressure autoclave equipped with a stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Charge a high-pressure autoclave with this compound (1.0 eq) and 5% Ru/C (5-10 wt% relative to the substrate).
-
Add isopropanol (10-20 mL per gram of substrate) as the solvent.
-
Seal the autoclave and flush it with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen to 50 bar.
-
Heat the mixture to 100°C while stirring vigorously (e.g., 750 rpm).
-
Maintain these conditions for 6-8 hours, monitoring the reaction's completion via GC-FID or TLC.
-
After the reaction is complete, cool the autoclave to ambient temperature and release the pressure.
-
Remove the Ru/C catalyst by filtration through a pad of celite, washing with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4,4-trimethylcyclohexane-1,3-diol.
-
Purify the product as required, for instance, by recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenation of cyclic 1,3-diones, which can be used as a reference for the hydrogenation of this compound.
| Parameter | Protocol 1: Raney® Nickel | Protocol 2: 5% Ru/C |
| Catalyst | Raney® Nickel | 5% Ruthenium on Carbon |
| Catalyst Loading | 5 - 10 wt% | 5 - 10 wt% |
| Solvent | Ethanol | Isopropanol |
| Temperature | 80 - 100 °C | 100 °C |
| Hydrogen Pressure | 50 bar | 50 bar |
| Reaction Time | 4 - 8 hours | 6 - 8 hours |
| Expected Yield | > 80% (based on analogues) | > 75% (based on analogues) |
| Expected Diastereoselectivity | Predominantly cis-diol | cis:trans ratio of approx. 7:3 |
Note: The expected yield and diastereoselectivity are based on the hydrogenation of similar cyclic 1,3-diones and may vary for this compound.[2]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the catalytic hydrogenation.
Experimental Workflow Diagramdot
References
- 1. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of 2,4,4-Trimethyl-1,3-cyclohexanedione in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document outlines the synthetic utility of 2,4,4-trimethyl-1,3-cyclohexanedione as a versatile building block in multicomponent reactions (MCRs) for the construction of complex heterocyclic scaffolds. Due to the limited specific literature on this compound in MCRs, this note draws parallels with the extensively studied and structurally similar 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The reactivity, governed by the active C-2 proton and two carbonyl groups, makes it an excellent candidate for analogous transformations.[1] The protocols and data presented are based on established methodologies for related 1,3-diones and serve as a robust starting point for employing this compound in novel synthesis.
Application Note 1: Synthesis of Polyhydroacridine-1,8-dione Derivatives
Polyhydroacridine-1,8-dione scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. Their synthesis can be efficiently achieved via a one-pot, three-component Hantzsch-type condensation.
Reaction Principle:
This reaction involves the condensation of an aromatic aldehyde, this compound (2 equivalents), and a nitrogen source like ammonium acetate. The process typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization-dehydration to yield the acridinedione core. Various catalysts can be employed to promote this transformation, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[2]
Quantitative Data Summary (Model System: Dimedone)
The following table summarizes the results for the synthesis of 9-aryl-3,3,6,6-tetramethyl-hexahydroacridine-1,8-diones using various aromatic aldehydes and dimedone, catalyzed by silica-supported sulfuric acid (SSA). This data serves as a predictive model for reactions with this compound.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Solvent | Time (min) | Yield (%) | Ref. |
| 1 | C₆H₅- | SSA | Water | 40 | 96 | [2] |
| 2 | 4-Cl-C₆H₄- | SSA | Water | 45 | 98 | [2] |
| 3 | 4-Me-C₆H₄- | SSA | Water | 60 | 92 | [2] |
| 4 | 4-MeO-C₆H₄- | SSA | Water | 60 | 94 | [2] |
| 5 | 4-NO₂-C₆H₄- | SSA | Water | 35 | 98 | [2] |
| 6 | 3-NO₂-C₆H₄- | SSA | Water | 40 | 95 | [2] |
Proposed Reaction Mechanism
The mechanism involves the initial formation of an enaminone from the dione and ammonium acetate, and a Knoevenagel adduct from the aldehyde and a second molecule of the dione. A subsequent Michael addition followed by cyclization and dehydration affords the final acridinedione product.
Caption: Proposed mechanism for the three-component synthesis of acridinediones.
Experimental Protocol (General Procedure)
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1 mmol), this compound (2 mmol, 308.4 mg), and ammonium acetate (1.2 mmol, 92.5 mg).
-
Reaction: Add the chosen solvent (e.g., 10 mL of ethanol or water). If a catalyst is used (e.g., 10 mol% of an acid catalyst), add it to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure polyhydroacridine-1,8-dione derivative.
Application Note 2: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives
Xanthene derivatives are valuable scaffolds in the development of dyes, fluorescent probes, and bioactive agents. A straightforward and atom-economical synthesis involves the condensation of an aldehyde with two equivalents of a 1,3-dione.
Reaction Principle:
This multicomponent reaction condenses one equivalent of an aldehyde with two equivalents of this compound. The reaction is typically acid-catalyzed and proceeds via a Knoevenagel condensation, followed by a Michael addition and a cyclodehydration step to furnish the xanthene core.[3][4]
Quantitative Data Summary (Model System: Dimedone)
The following table presents data for the synthesis of 9-aryl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthenes using dimedone and various aldehydes, catalyzed by dodecanesulfonic acid (DSA) in water.[4]
| Entry | Aldehyde (Ar-CHO) | Catalyst (mol%) | Time (h) | Yield (%) | Ref. |
| 1 | C₆H₅- | DSA (10) | 4 | 95 | [4] |
| 2 | 4-Cl-C₆H₄- | DSA (10) | 3 | 93 | [4] |
| 3 | 4-MeO-C₆H₄- | DSA (10) | 5 | 91 | [4] |
| 4 | 4-NO₂-C₆H₄- | DSA (10) | 2 | 96 | [4] |
| 5 | 3-Br-C₆H₄- | DSA (10) | 3 | 92 | [4] |
General Experimental Workflow
The synthesis of xanthene derivatives follows a standardized laboratory procedure from reaction setup to final product characterization.
Caption: Standard experimental workflow for multicomponent xanthene synthesis.
Experimental Protocol (General Procedure)
-
Setup: In a 50 mL round-bottom flask, combine the aldehyde (1 mmol) and this compound (2 mmol, 308.4 mg) in a suitable solvent (e.g., 10 mL water or ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% dodecanesulfonic acid or 2-3 drops of concentrated HCl).
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) for the required time (typically 2-6 hours), monitoring by TLC.
-
Workup: Upon completion, cool the mixture. Collect the precipitated solid by vacuum filtration and wash with cold ethanol/water.
-
Purification: The filtered solid is often pure enough for characterization. If necessary, recrystallize from an appropriate solvent like ethanol to obtain the pure 1,8-dioxo-octahydroxanthene product.
References
Application Notes: Synthesis and Biological Evaluation of Xanthenedione Derivatives using 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of xanthenedione derivatives through the condensation of 2,4,4-trimethyl-1,3-cyclohexanedione with various aromatic aldehydes. Xanthenedione scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and acetylcholinesterase inhibitory properties.[1][2][3] This application note outlines various catalytic systems and reaction conditions to achieve high yields of the desired products and discusses the potential therapeutic applications of these compounds.
Introduction
Xanthenedione derivatives are a class of oxygen-containing heterocyclic compounds that have garnered considerable attention from the scientific community. Their core structure is a versatile scaffold for the development of novel therapeutic agents. Notably, certain xanthenedione derivatives have demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress, a key factor in various pathologies.[1][2] Furthermore, their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, makes them promising candidates for the management of neurodegenerative diseases such as Alzheimer's disease.[1][4][5] The synthesis of these valuable compounds can be efficiently achieved through a one-pot condensation reaction between a 1,3-cyclohexanedione derivative and an aldehyde. This document focuses on the use of this compound as the diketone component.
Synthesis of Xanthenedione Derivatives
The synthesis of xanthenedione derivatives from this compound and aromatic aldehydes is a multicomponent reaction that can be catalyzed by a variety of agents under different conditions. The general reaction scheme is depicted below. While specific examples in the literature predominantly use 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the protocols are readily adaptable for this compound due to the similar reactivity of the 1,3-dione moiety. A summary of reaction conditions reported for the synthesis of xanthenediones from dimedone, which can be applied to this compound, is presented in Table 1.
Figure 1: General reaction scheme for the synthesis of xanthenedione derivatives.
Table 1: Summary of Reaction Conditions for the Synthesis of Xanthenedione Derivatives (using Dimedone as a proxy for this compound)
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| InCl₃·4H₂O | [bmim][BF₄] | Room Temp. | 10-20 | 85-95 | [6] |
| Montmorillonite K10 | Ethanol (Microwave) | - | - | High | [7] |
| Acidic Ionic Liquid | - | - | 20-40 | 82-95 | [7] |
| Niobium Pentachloride | - | - | - | High | [7] |
| DABCO | H₂O | Reflux | 30 | High | [3] |
| None | H₂O | Stirring | - | High | [6] |
Note: The yields and reaction times are reported for reactions using 5,5-dimethyl-1,3-cyclohexanedione and may vary with this compound.
Experimental Protocol
This protocol is adapted from procedures developed for the synthesis of xanthenediones using dimedone and can be applied to this compound.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Catalyst (e.g., InCl₃·4H₂O)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]) or other suitable solvent (e.g., water, ethanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (2 mmol), the aromatic aldehyde (1 mmol), and the catalyst (e.g., InCl₃·4H₂O, 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 2 mL of [bmim][BF₄] or 10 mL of water). For solvent-free conditions, proceed without adding a solvent.
-
Reaction: Stir the mixture vigorously at the appropriate temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up:
-
For ionic liquid: Upon completion of the reaction, add water to the flask and extract the product with ethyl acetate (3 x 15 mL). The ionic liquid will remain in the aqueous phase and can be recovered by evaporating the water.
-
For aqueous or solvent-free conditions: After the reaction is complete, add water to the mixture. The solid product can be collected by filtration. If the product is not a solid, extract with ethyl acetate.
-
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Figure 2: Experimental workflow for the synthesis of xanthenedione derivatives.
Biological Activities and Potential Signaling Pathways
Antioxidant Activity
Xanthenedione derivatives have been reported to exhibit significant antioxidant properties.[2][3] Their mechanism of action is believed to involve the donation of a hydrogen atom to neutralize free radicals, thus terminating the radical chain reaction. The presence of hydroxyl groups on the aromatic ring of the xanthenedione derivative can enhance this activity. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Figure 3: General mechanism of free radical scavenging by a phenolic antioxidant.
Acetylcholinesterase (AChE) Inhibition
Several xanthenedione derivatives have been identified as potent inhibitors of acetylcholinesterase.[1][4][5] The inhibition of AChE increases the levels of acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease. The mechanism of inhibition can be competitive, non-competitive, or a mixed type.[1] In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to an allosteric site, changing the conformation of the enzyme and reducing its activity. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
Figure 4: Mechanisms of enzyme inhibition by xanthenedione derivatives.
Conclusion
The synthesis of xanthenedione derivatives using this compound offers a promising avenue for the discovery of new drug candidates. The straightforward one-pot synthesis allows for the creation of a diverse library of compounds for biological screening. The demonstrated antioxidant and acetylcholinesterase inhibitory activities of this class of compounds highlight their therapeutic potential, particularly in the context of neurodegenerative diseases and conditions associated with oxidative stress. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to develop potent and selective therapeutic agents.
References
- 1. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthenedione derivatives, new promising antioxidant and acetylcholinesterase inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. researchgate.net [researchgate.net]
- 5. Xanthenedione derivatives, new promising acetylcholinesterase inhibitor agents [repositorio.uac.pt]
- 6. researchgate.net [researchgate.net]
- 7. ijresm.com [ijresm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,4-Trimethyl-1,3-cyclohexanedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and logical synthetic approach involves a multi-step process. This typically starts with the synthesis of a substituted cyclohexanedione precursor, followed by sequential methylation steps. A plausible route begins with the synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which already contains the gem-dimethyl group at the 4-position. This is followed by a C-alkylation at the 2-position to introduce the final methyl group.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Polymethylation: During the methylation steps, it can be difficult to prevent the addition of more than the desired number of methyl groups.
-
C- vs. O-Alkylation: A significant side reaction during the methylation of the dione is O-alkylation, where the methyl group attaches to the oxygen of the enolate instead of the carbon, leading to the formation of a methoxy-enone byproduct.[1][2]
-
Purification: Separating the desired product from starting materials, side products (like the O-alkylated compound), and polymethylated byproducts can be challenging and may require careful chromatography.
Q3: How can I minimize the formation of the O-alkylated byproduct?
A3: Minimizing O-alkylation is crucial for improving the yield. Strategies include:
-
Choice of Base and Solvent: Using a non-polar, aprotic solvent and a sterically hindered base can favor C-alkylation.
-
Protecting Groups: One effective method involves converting one of the ketone groups into a hydrazone, performing the alkylation, and then deprotecting it. This strategy has been shown to be effective for the C-selective alkylation of 2-methylcyclohexane-1,3-dione.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor C-alkylation.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis of reaction mixtures.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Incorrect reaction conditions (temperature, time). - Inactive reagents. - Predominant O-alkylation. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on literature for similar compounds. - Use freshly distilled solvents and high-purity reagents. - Employ strategies to favor C-alkylation as described in the FAQs. |
| Presence of multiple spots on TLC, indicating a mixture of products | - Polymethylation. - Formation of O-alkylated byproduct. - Aldol condensation side reactions. | - Use a stoichiometric amount of the alkylating agent. - Use a protecting group strategy to direct alkylation. - Optimize reaction conditions to minimize side reactions (e.g., lower temperature, controlled addition of reagents). |
| Difficulty in purifying the final product | - Similar polarities of the product and byproducts. - Oily nature of the product. | - Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). - Attempt crystallization from a suitable solvent or solvent mixture. - Consider derivatization to a crystalline solid for purification, followed by deprotection. |
| Product decomposes during purification | - Thermal instability. - Sensitivity to acid or base. | - Use purification methods at lower temperatures (e.g., flash chromatography). - Neutralize the work-up solutions carefully. - Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
The following are detailed experimental protocols for a proposed two-step synthesis of this compound.
Step 1: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
This procedure is adapted from the well-established synthesis of dimedone.[5]
Reaction: Michael addition of diethyl malonate to mesityl oxide, followed by cyclization, hydrolysis, and decarboxylation.
Materials:
-
Sodium (23 g, 1 g-atom)
-
Absolute ethanol (400 mL)
-
Diethyl malonate (170 g, 1.06 mol)
-
Mesityl oxide (100 g, 1.02 mol)
-
Potassium hydroxide (125 g, 2.2 mol)
-
Water (575 mL)
-
Hydrochloric acid (concentrated)
-
Decolorizing charcoal
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium in absolute ethanol.
-
Add diethyl malonate, followed by the slow addition of mesityl oxide.
-
Reflux the mixture for 2 hours.
-
Add a solution of potassium hydroxide in water and reflux for an additional 6 hours.
-
Acidify the hot mixture with dilute hydrochloric acid.
-
Distill off the ethanol.
-
Treat the residue with decolorizing charcoal and filter.
-
Make the filtrate distinctly acidic with hydrochloric acid, boil, and then cool to crystallize the product.
-
Filter the crystals, wash with cold water, and air dry.
Expected Yield: 96–122 g (67–85%)
Step 2: C-Alkylation of 5,5-Dimethyl-1,3-cyclohexanedione to form this compound
This protocol is a conceptual adaptation based on the C-alkylation of 2-methylcyclohexane-1,3-dione and general alkylation procedures for dicarbonyl compounds.
Reaction: C-methylation of 5,5-dimethyl-1,3-cyclohexanedione.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Methyl iodide
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimedone in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the base to the solution and stir for 30-60 minutes to form the enolate.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: To enhance C-alkylation selectivity, a protecting group strategy as described by Movassaghi & Ahmad for 2-methylcyclohexane-1,3-dione could be adapted.[2] This would involve the formation of a dimethylhydrazone from dimedone, followed by alkylation and subsequent deprotection.
Data Presentation
The following tables summarize key quantitative data for the synthesis steps.
Table 1: Reaction Conditions for the Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, Mesityl oxide | [5] |
| Base | Sodium ethoxide, Potassium hydroxide | [5] |
| Solvent | Ethanol, Water | [5] |
| Reaction Time | 2 hours (Michael addition), 6 hours (Saponification/Cyclization) | [5] |
| Temperature | Reflux | [5] |
| Yield | 67-85% | [5] |
Table 2: Proposed Reaction Conditions for the C-Alkylation of 5,5-Dimethyl-1,3-cyclohexanedione
| Parameter | Proposed Value/Condition | Rationale/Reference |
| Reactant | 5,5-Dimethyl-1,3-cyclohexanedione | Starting material for final step |
| Alkylating Agent | Methyl iodide | To introduce the 2-methyl group |
| Base | Sodium hydride or Potassium carbonate | Common bases for enolate formation |
| Solvent | Anhydrous THF or DMF | Aprotic solvents favor C-alkylation |
| Temperature | 0 °C to room temperature | To control reactivity |
| Yield | Variable, dependent on C/O ratio | Optimization is required |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Competing pathways of C-alkylation and O-alkylation in the methylation of dimedone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Identifying side products in reactions with 2,4,4-Trimethyl-1,3-cyclohexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-trimethyl-1,3-cyclohexanedione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: The primary reactive sites of this compound are the C2 position (the carbon between the two carbonyl groups) and the carbonyl groups themselves. The proton at the C2 position is acidic, allowing for deprotonation to form a nucleophilic enolate. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.[1]
Q2: What are the major types of reactions that this compound undergoes?
A2: This compound is commonly used in C-C bond-forming reactions. The most prevalent reactions include:
-
Alkylation: Introduction of an alkyl group, which can occur at the C2 carbon (C-alkylation) or at one of the oxygen atoms of the enol form (O-alkylation).[1]
-
Condensation Reactions: Primarily with aldehydes, leading to the formation of xanthene derivatives or bis-adducts. A common example is the Knoevenagel condensation.
-
Michael Additions: The enolate of this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds.
II. Troubleshooting Guides
Alkylation Reactions: C-Alkylation vs. O-Alkylation
A common challenge in the alkylation of this compound is controlling the regioselectivity between C-alkylation and O-alkylation.[1]
Q: I am getting a mixture of C-alkylated and O-alkylated products. How can I favor the formation of the C-alkylated product?
A: Achieving high C-alkylation selectivity with unactivated alkyl halides can be challenging due to the tendency for O-alkylation. Here are several strategies to promote C-alkylation:
-
Use of a Hydrazone Derivative: A reliable method involves converting the dione into a ketodimethyl hydrazone. This derivative can then be alkylated with high C-selectivity, followed by hydrolysis to yield the desired 2,2-disubstituted-1,3-dione.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For direct alkylation, the use of specific base and solvent combinations can influence the C/O ratio.
-
Nature of the Electrophile: Activated electrophiles such as methyl iodide, benzyl bromide, or allyl bromide tend to favor C-alkylation.
Experimental Protocol: C-Alkylation via a Hydrazone Intermediate
This protocol is adapted from a method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione, which can be applied to this compound.
Step 1: Formation of the Ketodimethyl Hydrazone
-
To a solution of this compound in methanol, add N,N-dimethylhydrazine.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the hydrazone derivative.
Step 2: C-Alkylation of the Hydrazone
-
Dissolve the hydrazone derivative in a suitable aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base (e.g., LDA or LiHMDS) dropwise to form the corresponding anion.
-
Add the unactivated alkyl halide and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify.
Step 3: Hydrolysis of the Alkylated Hydrazone
-
Dissolve the alkylated hydrazone in a mixture of THF and water.
-
Add copper(II) acetate and stir the mixture at room temperature until hydrolysis is complete.
-
Filter the mixture and extract the product with an organic solvent.
-
Purify the final C-alkylated this compound derivative.
Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation (General Trends)
| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation |
| Solvent | Protic solvents | Polar aprotic solvents (e.g., DMF, DMSO) |
| Counter-ion | Li⁺ | K⁺, Cs⁺ |
| Electrophile | Soft electrophiles (e.g., R-I) | Hard electrophiles (e.g., R-OTs, R₂SO₄) |
| Temperature | Lower temperatures | Higher temperatures |
Troubleshooting Logic for Alkylation Reactions
Caption: Troubleshooting workflow for alkylation reactions.
Condensation with Aldehydes: Formation of Xanthene Derivatives and Bis-Adducts
The reaction of this compound with aromatic aldehydes typically yields 1,8-dioxo-octahydroxanthene derivatives. However, an intermediate, 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one), can sometimes be isolated as the main product or a significant side product.[2]
Q: My reaction with an aromatic aldehyde is yielding the bis-adduct instead of the cyclized xanthene derivative. How can I promote the formation of the xanthene?
A: The formation of the xanthene derivative involves the cyclization of the bis-adduct intermediate. To favor the xanthene product, consider the following:
-
Catalyst: The choice of catalyst is critical. While some catalysts may favor the formation of the bis-adduct, others, particularly acidic catalysts, can promote the subsequent cyclization to the xanthene.
-
Reaction Time and Temperature: Longer reaction times and/or higher temperatures often facilitate the dehydration and cyclization steps required to form the xanthene.
-
Solvent: The solvent can influence the reaction pathway. Experimenting with different solvents may be necessary.
Experimental Protocol: Synthesis of a Xanthene Derivative
This is a general protocol for the synthesis of 1,8-dioxo-octahydroxanthene derivatives.
-
In a round-bottom flask, combine this compound (2 mmol) and the aromatic aldehyde (1 mmol).
-
Add a suitable solvent (e.g., ethanol, water, or a mixture).[2]
-
Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid, an acidic ionic liquid, or a solid acid catalyst).
-
Reflux the mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry to obtain the pure xanthene derivative.
Table 2: Product Distribution in the Reaction of 1,3-Diones with Aldehydes
| Catalyst System | Predominant Product |
| Sodium Dodecyl Sulfate (SDS) in water | 2,2'-Arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) |
| p-Dodecylbenzenesulfonic Acid (DBSA) in water | 9-Aryl-1,8-dioxooctahydroxanthene |
| Acetic Acid | Multi-functionalized xanthenes |
| Trimethylsilyl chloride (TMSCl) | Xanthenedione derivatives |
Note: Data is based on reactions with dimedone or 1,3-cyclohexanedione and can be used as a starting point for optimizing reactions with this compound.
Reaction Pathway for Xanthene Synthesis
References
Technical Support Center: Purification of 2,4,4-Trimethyl-1,3-cyclohexanedione Derivatives
Welcome to the technical support center for the purification of 2,4,4-Trimethyl-1,3-cyclohexanedione and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound derivatives.
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. A common rule of thumb is "like dissolves like"; polar compounds tend to dissolve in polar solvents.[1] Consider using a solvent mixture, such as ethanol/water or ethyl acetate/hexane, to achieve the desired solubility.[2][3] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Choose a solvent with a lower boiling point.[4] Try cooling the solution more slowly to encourage crystal formation over oiling. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified compound. | Too much solvent was used, keeping the compound dissolved even at low temperatures. The compound is significantly soluble in the cold solvent. The crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] Test the solubility of your compound in the chosen solvent at cold temperatures before performing the recrystallization. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4] |
| Product is still impure after recrystallization. | The impurities have similar solubility profiles to the desired compound. The cooling process was too rapid, trapping impurities within the crystal lattice. | Consider a different purification technique, such as column chromatography. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The solvent system (eluent) is either too polar or not polar enough. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many cyclohexanedione derivatives is a hexane/ethyl acetate mixture.[6] Ensure the silica gel is packed uniformly without any air bubbles. As a general guideline, use a mass of silica gel that is 50-100 times the mass of the crude sample. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol or acetic acid to the eluent may be necessary. Test the stability of your compound on a small amount of silica gel before performing column chromatography.[7] |
| Streaking or tailing of the compound band. | The compound is not very soluble in the eluent. The sample was loaded in a solvent that is too strong. | Choose an eluent in which your compound is more soluble. Dissolve the sample in the minimum amount of the initial eluent or a slightly more polar solvent.[8] If solubility is an issue, consider "dry loading" the sample.[8] |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or a stir bar. Heating the flask too rapidly. | Always add new boiling chips or a magnetic stir bar to the liquid before heating. Heat the distillation flask gradually and evenly. |
| Difficulty in achieving a stable distillation temperature. | The thermometer bulb is not positioned correctly. The heating rate is inconsistent. There is a leak in the system. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[9] Ensure a steady and controlled heating rate. Check all joints and connections for leaks.[9] |
| The compound decomposes during distillation. | The boiling point of the compound is too high at atmospheric pressure. | Use vacuum distillation to lower the boiling point of the compound.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound derivatives?
A1: There is no single "best" solvent, as the optimal choice depends on the specific derivative. However, due to the polar nature of the dione functionality, polar solvents are a good starting point. Ethanol, or a mixture of ethanol and water, is often a good choice.[1][2] It is always recommended to perform small-scale solvent screening to find the ideal solvent or solvent system for your specific compound.
Q2: My compound is a high-boiling oil. Can I still use distillation for purification?
A2: Yes, for high-boiling compounds, vacuum distillation is the preferred method.[10] By reducing the pressure, the boiling point of the liquid is lowered, which helps to prevent thermal decomposition.[10]
Q3: How can I monitor the purity of my this compound derivative during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.[11]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used to prepare your derivative.
Q5: The pH of my crude product mixture seems to affect its solubility. How can I use this to my advantage during purification?
A5: The acidity of the α-protons in 1,3-dicarbonyl compounds means their solubility can be pH-dependent. In some cases, adjusting the pH of an aqueous solution can be used to selectively precipitate either the desired product or impurities. For instance, acidification with hydrochloric acid to a pH of 3.0 has been used to precipitate 1,3-cyclohexanedione.[12]
Experimental Protocols
Protocol 1: Recrystallization of a Solid this compound Derivative
Objective: To purify a solid derivative by recrystallization.
Materials:
-
Crude solid derivative
-
Selected recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of the hot solvent until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Determine the melting point and yield of the purified product.
Protocol 2: Column Chromatography of a this compound Derivative
Objective: To purify a derivative using silica gel column chromatography.
Materials:
-
Crude derivative
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude derivative in a minimum amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp or with a stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified derivative.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. quora.com [quora.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 12. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
Optimizing reaction conditions for Knoevenagel condensation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in a Knoevenagel condensation can stem from several factors. Systematically investigating the following reaction parameters is recommended:
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Weak bases like piperidine or pyridine are traditional choices, but newer, more efficient catalysts are available.[1] Consider screening different catalysts and optimizing the catalyst loading. For instance, in the condensation of malononitrile with substituted benzaldehydes, using 5 mol% of Ni(NO3)2·6H2O in water can result in yields up to 90%.[2]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. While traditional organic solvents are common, greener alternatives like water or deep eutectic solvents (DES) have shown excellent results.[3][4] For example, the reaction of vanillin with rhodanine in a proline/glycerol DES at 60°C for 1 hour yielded 94% product.[3]
-
Reaction Temperature: Temperature significantly influences the reaction rate. An insufficient temperature may lead to a slow or incomplete reaction. Conversely, excessively high temperatures can cause side reactions or decomposition of reactants and products. Optimization is key. For the reaction mentioned above, increasing the temperature from room temperature to 60°C increased the yield from 57% to 94%.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[5] This can lead to a reversible reaction, thus lowering the yield. Removing water, for example, by azeotropic distillation or the addition of molecular sieves, can shift the equilibrium towards the product.[5]
Q2: I am observing significant byproduct formation. How can I improve the selectivity?
A2: Byproduct formation often arises from self-condensation of the aldehyde or ketone starting material, or other side reactions.[6] To enhance selectivity for the desired product, consider the following:
-
Choice of Base: Using a strong base can promote the self-condensation of aldehydes or ketones. A milder base is often sufficient to deprotonate the active methylene compound without causing significant self-condensation of the carbonyl partner.[1]
-
Reaction Conditions: Adjusting the reaction temperature and time can help minimize side reactions. Running the reaction at the lowest temperature that still provides a reasonable rate is a good starting point.
-
Catalyst System: Some modern catalysts offer higher selectivity. For example, enzyme-catalyzed reactions have been shown to significantly diminish the formation of unwanted co-products by controlling the release of the active methylene compound.[7]
Q3: My reaction is not proceeding to completion. What can I do?
A3: An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Verify Reagent Purity: Impurities in the aldehyde, ketone, or active methylene compound can inhibit the reaction. Ensure the purity of your starting materials.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts. Using a fresh batch of catalyst or a different type of catalyst might be necessary.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
-
Solvent Effects: The choice of solvent can impact the reaction rate. If the reaction is sluggish, switching to a solvent that better solubilizes all reactants and intermediates may be beneficial. Protic solvents have been noted to perform better than aprotic solvents in some cases due to their ability to stabilize intermediates.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9] The mechanism involves three key steps:
-
Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[10]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[10]
-
Elimination: The resulting intermediate undergoes dehydration to eliminate a molecule of water, forming the α,β-unsaturated product.[10]
Q2: How do I choose the right catalyst for my Knoevenagel condensation?
A2: The choice of catalyst depends on the specific substrates and desired reaction conditions. Traditionally, weak organic bases like primary, secondary, and tertiary amines (e.g., piperidine, pyridine) are used.[6] However, for greener and more efficient processes, a variety of other catalysts have been developed, including:
-
Ammonium salts: Ammonium bicarbonate has been used as an environmentally benign catalyst.[11]
-
Metal salts and oxides: Catalysts like Ni(NO3)2·6H2O and calcium ferrite have been shown to be effective.[2][12]
-
Ionic liquids: These can act as both the solvent and the catalyst.[13]
-
Enzymes: Lipases have been used to catalyze the reaction under mild conditions.[7]
Q3: What are the advantages of using "green" solvents for the Knoevenagel condensation?
A3: Green solvents like water, deep eutectic solvents (DES), and solvent-free conditions offer several advantages over traditional organic solvents:[3][4][11]
-
Environmental Friendliness: They reduce the use and release of volatile organic compounds (VOCs).[3]
-
Safety: They are often less toxic and flammable.
-
Cost-Effectiveness: Water is an inexpensive and readily available solvent.
-
Improved Reaction Rates and Yields: In some cases, green solvents can lead to faster reactions and higher product yields.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ni(NO3)2·6H2O | 5 | Water | Room Temp. | 10 min | 90 | [2] |
| Amino-functionalized MOF | 10 mg | Ethanol | Room Temp. | 5 min | 100 | [8] |
| Calcium Ferrite NPs | - | Methanol | - | 20 min | 95 | [12] |
| None | 0 | Methanol | - | - | 0 | [12] |
Table 2: Effect of Solvent and Temperature on the Condensation of Vanillin and Rhodanine
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pro/Gly (1:2) | Room Temp. | 2 | 57 | [3] |
| Pro/Gly (1:2) | 60 | 1 | 94 | [3] |
| ChCl/Gly | 60 | 3 | 2 | [3] |
| ChCl/Urea | 60 | 3 | 20 | [3] |
Experimental Protocols
General Procedure for Knoevenagel Condensation in Aqueous Media [2]
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add 5 mol% of Ni(NO3)2·6H2O.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
General Procedure for Water-Mediated Catalyst-Free Knoevenagel Condensation [4]
-
In a glass vial, combine the aldehyde (1.00 mmol, 1.00 equiv.) and the active methylene compound (1.00 mmol, 1.00 equiv.) in H2O (2 mL).
-
Stir the mixture until the reaction is complete (monitored by TLC, typically 20 min–18 h).
-
Evaporate the reaction mixture in vacuo to obtain the desired product without further purification.
Visualizations
Caption: General Mechanism of the Knoevenagel Condensation
Caption: General Experimental Workflow for Knoevenagel Condensation
Caption: Troubleshooting Flowchart for Knoevenagel Condensation
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 7. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceinfo.com [scienceinfo.com]
- 10. purechemistry.org [purechemistry.org]
- 11. research.tue.nl [research.tue.nl]
- 12. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) : Oriental Journal of Chemistry [orientjchem.org]
- 13. acgpubs.org [acgpubs.org]
Preventing self-condensation of 2,4,4-Trimethyl-1,3-cyclohexanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2,4,4-Trimethyl-1,3-cyclohexanedione, with a specific focus on preventing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of this compound?
A1: Self-condensation is an aldol condensation reaction where two molecules of this compound react with each other. This reaction is typically followed by a dehydration step to form a larger, conjugated molecule. This process is catalyzed by both acids and bases and is promoted by elevated temperatures. The presence of the active methylene group between the two carbonyls in the 1,3-dione system makes the compound susceptible to this type of reaction.
Q2: What are the primary factors that promote the self-condensation of this compound?
A2: The primary factors that promote self-condensation are:
-
Presence of strong acids or bases: These act as catalysts for the aldol condensation reaction.
-
Elevated temperatures: Higher temperatures provide the activation energy for the reaction to occur.[1]
-
Prolonged storage in non-optimal conditions: Exposure to moisture and air over time can lead to degradation and increase the likelihood of self-condensation.
Q3: How can I detect if my sample of this compound has undergone self-condensation?
A3: The presence of self-condensation products can be detected by a change in the physical appearance of the sample (e.g., discoloration, clumping) and can be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The appearance of new, complex signals in the 1H and 13C NMR spectra that do not correspond to the starting material.
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks with different retention times from the pure compound.
-
Mass Spectrometry (MS): Detection of ions with higher mass-to-charge ratios corresponding to the dimer or other oligomers.
Q4: What are the recommended storage conditions to prevent self-condensation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation and moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration or clumping of the solid compound. | Self-condensation or degradation due to improper storage. | Discard the reagent and obtain a fresh batch. Review and improve storage conditions as per the recommendations. |
| Unexpected side products observed in a reaction. | Self-condensation of this compound is occurring under the reaction conditions. | Modify the reaction conditions. If using a base, consider a milder base. If the reaction is run at elevated temperatures, try to lower the temperature. Ensure all reagents and solvents are dry. |
| Low yield of the desired product. | The starting material is being consumed by the self-condensation side reaction. | Optimize the reaction conditions to minimize self-condensation (see FAQs and recommended protocols). Add the this compound to the reaction mixture slowly to keep its instantaneous concentration low. |
Quantitative Data Summary
The following table summarizes the recommended conditions to minimize the self-condensation of this compound. These are based on general principles for 1,3-diones and may require optimization for specific applications.
| Parameter | Optimal Range | Conditions to Avoid | Rationale |
| Storage Temperature | 2-8 °C | > 25 °C | Lower temperatures reduce the rate of potential degradation and self-condensation reactions. |
| pH of Reaction Medium | 4-6 | < 4 or > 8 | Strongly acidic or basic conditions catalyze the aldol condensation reaction.[1] |
| Reaction Temperature | As low as feasible for the desired reaction | High temperatures (e.g., > 80 °C) | Elevated temperatures promote the dehydration step of the aldol condensation. |
| Atmosphere | Inert (Nitrogen, Argon) | Air | Prevents oxidation and reaction with atmospheric moisture. |
Experimental Protocols
Representative Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol describes the Knoevenagel condensation of this compound with an aromatic aldehyde, with specific steps to minimize self-condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Mild basic catalyst (e.g., piperidine or pyrrolidine)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq) and the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of a mild base like piperidine (0.1 eq). Using a strong base can promote the self-condensation of the dione.[1]
-
Slow Addition of the Dione: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature over a period of 30-60 minutes. Slow addition helps to keep the concentration of the dione low, thus favoring the reaction with the aldehyde over self-condensation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a mild acidic solution (e.g., 1M HCl) to neutralize the basic catalyst.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Self-condensation pathway of this compound.
Caption: Experimental workflow for preventing self-condensation.
References
Catalyst selection for efficient synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione
Technical Support Center: Synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient synthesis of this compound, with a special focus on catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the partial hydrogenation of a corresponding substituted resorcinol to form the 1,3-cyclohexanedione core, followed by sequential methylation.[1] Another approach involves the cyclization of appropriate precursors. The key challenges lie in controlling the regioselectivity of the methylation steps to achieve the desired 2,4,4-trimethyl substitution pattern.
Q2: Which catalysts are recommended for the hydrogenation of the resorcinol precursor?
A2: For the semi-hydrogenation of resorcinol to 1,3-cyclohexanedione, metal-based catalysts are widely used.[1] Raney nickel and palladium on carbon (Pd/C) are the most common choices.[2][3] The selection depends on factors such as desired reaction conditions (temperature, pressure), cost, and ease of handling. Modified skeletal nickel catalysts have also been reported to be effective at lower temperatures.[4]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: During hydrogenation, the temperature should be carefully controlled, typically between 45-50°C, to avoid the formation of complex condensation byproducts.[2]
-
Hydrogen Pressure: Maintaining adequate hydrogen pressure is essential for driving the hydrogenation reaction to completion.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and overall yield.
-
pH: For certain hydrogenation methods, such as transfer hydrogenation, maintaining the pH within a specific range (e.g., 5-11) is important for optimal performance.[3]
-
Stoichiometry of Alkylating Agent: Precise control over the amount of methylating agent (e.g., methyl iodide) is necessary to achieve the desired degree of methylation and minimize side products.
Q4: How can the yield and purity of the final product be improved?
A4: To enhance yield and purity, consider the following:
-
Catalyst Quality: Use a fresh and active catalyst for hydrogenation.
-
Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and ensure complete conversion.[5]
-
Purification Method: Recrystallization is an effective method for purifying the final product.[2] The choice of solvent is critical for efficient purification.
-
Control of Side Reactions: Careful control of reaction conditions, particularly temperature and stoichiometry, can minimize the formation of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low hydrogenation conversion | 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure.3. Low reaction temperature. | 1. Use a fresh batch of catalyst. Ensure starting materials and solvents are free of impurities that could poison the catalyst.2. Check for leaks in the hydrogenation apparatus and ensure the pressure is maintained at the recommended level.[2]3. Gradually increase the temperature within the recommended range (e.g., 45-50°C) while monitoring for byproduct formation.[2] |
| Formation of multiple byproducts during methylation | 1. Over-methylation or under-methylation due to incorrect stoichiometry.2. Competing O-alkylation versus C-alkylation.3. Unfavorable reaction temperature. | 1. Carefully control the molar equivalents of the methylating agent and the base.2. The choice of solvent and base can influence the C/O alkylation ratio. Consider exploring different solvent systems.3. Optimize the reaction temperature to favor the desired methylation pattern. |
| Product is difficult to purify | 1. Presence of impurities with similar physical properties to the product.2. Oily product that does not crystallize easily. | 1. Employ alternative purification techniques such as column chromatography.2. Attempt co-crystallization with a suitable solvent system or use a seed crystal to induce crystallization. Ensure all prior reaction steps have gone to completion to minimize impurities. |
| Inconsistent reaction outcomes | 1. Variability in starting material quality.2. Inconsistent catalyst activity.3. Variations in reaction setup and procedure. | 1. Ensure the purity of starting materials using appropriate analytical techniques.2. Use catalysts from the same batch or qualify new batches before use.3. Standardize the experimental protocol, including reagent addition rates, stirring speed, and heating/cooling profiles. |
Catalyst Performance Data
The following table summarizes data for catalysts commonly used in the synthesis of 1,3-cyclohexanedione, which is the core structure of the target molecule. This data can serve as a starting point for catalyst selection in the synthesis of this compound.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Isolated Yield (%) | Reference |
| 5% Pd/C | Sodium Formate | Water | 40-50 | >98 | >96 | 90 | [3] |
| 5% Pd/C (egg-shell type) | Sodium Formate | Water | 40-50 | >98 | >96 | 90 | [3] |
| 5% Pd/SiO₂ | Sodium Formate | Water | 40-50 | >98 | >96 | 91 | [3] |
| Raney Nickel | Hydrogen Gas | Water | 45-50 | - | - | 57-71 (as 2-methyl derivative) | [2] |
| Modified Skeletal Nickel | Hydrogen Gas | - | 40-50 | >99.9 | - | ~95 | [4] |
Experimental Protocols
The following is a representative protocol for the synthesis of a methylated 1,3-cyclohexanedione. The synthesis of the 2,4,4-trimethyl derivative would require further optimization of the methylation steps.
Step 1: Synthesis of 1,3-Cyclohexanedione via Hydrogenation of Resorcinol
-
Preparation: In a high-pressure hydrogenation vessel, prepare a solution of sodium hydroxide in water. Add resorcinol to this solution.
-
Catalyst Addition: Carefully add a finely powdered nickel catalyst (e.g., Raney nickel) to the vessel.[2]
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to an initial pressure of approximately 1900 psi. Agitate the mixture and maintain the temperature between 45-50°C. The reaction is exothermic, so gentle heating may be required to maintain the temperature.[2]
-
Reaction Monitoring: Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed.
-
Work-up: Cool the vessel to room temperature, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The resulting filtrate contains the sodium salt of 1,3-cyclohexanedione.
Step 2: Synthesis of 2-Methyl-1,3-cyclohexanedione via Methylation
-
Preparation: Transfer the filtrate from Step 1 to a round-bottomed flask. Partially neutralize the solution with concentrated hydrochloric acid. Add a suitable solvent like dioxane.
-
Methylation: Add methyl iodide to the solution and reflux the mixture for 12-14 hours. An additional portion of methyl iodide can be added after 7-8 hours to drive the reaction to completion.[2]
-
Isolation: Cool the reaction mixture in an ice bath to crystallize the product.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like 95% ethanol to obtain colorless crystals.[2]
Note: The synthesis of the 2,4,4-trimethyl derivative would require a modified starting material or a more complex multi-step alkylation strategy with careful control of reaction conditions to achieve the desired substitution pattern.
Visualizations
Caption: Figure 1: A generalized synthetic pathway.
Caption: Figure 2: A decision tree for troubleshooting low yield.
Caption: Figure 3: Factors influencing catalyst selection.
References
- 1. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 5. 2-Methyl-1,3-cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Keto-Enol Tautomerism in Reactions
For researchers, scientists, and drug development professionals, controlling the equilibrium between keto and enol tautomers is a frequent challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a mixture of keto and enol products. How can I favor the formation of the keto form?
A1: Generally, the keto form is thermodynamically more stable than the enol form.[1][2] To favor the keto tautomer, consider the following strategies:
-
Solvent Choice: Use polar protic solvents like water or alcohols. These solvents can hydrogen bond with the carbonyl group, stabilizing the keto form.[3][4][5]
-
Temperature: Lower temperatures generally favor the more stable keto form.[6] However, if the reaction is under kinetic control, this may not hold true.
-
pH Adjustment: In many cases, neutral or slightly acidic conditions favor the keto form. Strong bases will deprotonate the α-carbon, leading to the formation of the enolate, which is the conjugate base of the enol.[2][7]
-
Work-up Procedure: During the reaction work-up, using an aqueous quench can help shift the equilibrium towards the keto form.
Q2: How can I stabilize the enol form of my compound?
A2: While less common, certain structural features and reaction conditions can favor the enol tautomer:
-
Conjugation: If the enol's C=C double bond is in conjugation with an aromatic ring or another π-system, it can be significantly stabilized.[1][8]
-
Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding.[1][2][8]
-
Solvent: Non-polar, aprotic solvents are less likely to stabilize the polar keto form, thus shifting the equilibrium towards the enol.[3][4][5]
-
Substituents: Electron-withdrawing groups at the α-position can increase the acidity of the α-hydrogen, favoring enolization.
Q3: My reaction is not proceeding as expected, and I suspect tautomerism is the issue. How can I confirm the presence of both tautomers?
A3: Several spectroscopic techniques can be used to identify and quantify keto and enol tautomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this purpose. The keto and enol forms will have distinct signals. For example, the enol will show a characteristic vinyl proton signal and a hydroxyl proton signal, while the keto form will have signals for the α-protons.[3][5][9][10] Integration of these signals allows for the determination of the keto-enol ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol form often results in a UV-Vis absorption at a longer wavelength compared to the keto form.
-
Infrared (IR) Spectroscopy: The keto form will exhibit a strong C=O stretching band, while the enol form will show O-H and C=C stretching bands.
Q4: How does pH affect the rate of tautomerization?
A4: Both acid and base catalyze the interconversion of keto and enol tautomers.[1][2][7][8][11][12]
-
Acid Catalysis: The acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove.
-
Base Catalysis: A base can directly deprotonate the α-carbon to form an enolate, which is then protonated on the oxygen to yield the enol.
Therefore, adjusting the pH away from neutral can increase the rate at which equilibrium is reached.
Troubleshooting Guides
Issue 1: Inconsistent reaction outcomes and yields.
This could be due to an uncontrolled keto-enol equilibrium.
| Potential Cause | Troubleshooting Step |
| Fluctuating Temperature | Maintain a stable and controlled reaction temperature. Use an ice bath for low-temperature reactions or a controlled heating mantle. |
| Inconsistent Solvent Purity | Use dry, high-purity solvents. Traces of acid or base impurities can catalyze tautomerization. |
| Variable Reaction Time | Monitor the reaction progress at consistent time points to determine when the desired product is maximized. |
| Atmospheric Moisture | Run reactions under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to moisture, which can act as a proton source or sink. |
Issue 2: Difficulty in isolating a pure tautomer.
If the tautomers interconvert rapidly, isolation can be challenging.
| Potential Cause | Troubleshooting Step |
| Rapid Interconversion at Room Temperature | Attempt purification at lower temperatures to slow down the rate of tautomerization. |
| Equilibration on Chromatographic Media | Consider using a less polar mobile phase or a different stationary phase for chromatography. In some cases, flash chromatography at low temperatures can be effective. |
| Proton Exchange During Work-up | Use a non-aqueous work-up if possible. If an aqueous quench is necessary, perform it quickly and at a low temperature. |
Data Presentation: Solvent Effects on Keto-Enol Equilibrium
The following table summarizes the percentage of the enol form for acetylacetone in various deuterated solvents, as determined by 1H NMR spectroscopy. This data illustrates the significant impact of the solvent environment on the tautomeric equilibrium.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Enol Form |
| Cyclohexane-d12 | 2.0 | 95 |
| Carbon Tetrachloride-d | 2.2 | 93 |
| Benzene-d6 | 2.3 | 92 |
| Chloroform-d | 4.8 | 81 |
| Acetone-d6 | 20.7 | 62 |
| Dimethyl Sulfoxide-d6 | 46.7 | 59 |
| Water-d2 | 78.5 | 15 |
Note: The exact percentages can vary slightly depending on the concentration and temperature.
Experimental Protocols
Protocol 1: Quantification of Keto-Enol Tautomers by 1H NMR Spectroscopy
This protocol outlines the steps to determine the equilibrium ratio of keto and enol forms of a β-dicarbonyl compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-dicarbonyl compound.
-
Dissolve the compound in 0.6-0.7 mL of the desired deuterated solvent in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis against a known concentration is required.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to include all relevant peaks, including the potentially broad enolic O-H proton.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic peaks for both the keto and enol tautomers.
-
Keto form: Look for the α-proton signal (typically a singlet or multiplet).
-
Enol form: Look for the vinylic proton signal and the enolic hydroxyl proton signal.
-
-
Integrate the well-resolved peaks corresponding to each tautomer.
-
Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal: % Enol = [Integral of Enol Peak / (Number of Enol Protons)] / {[Integral of Enol Peak / (Number of Enol Protons)] + [Integral of Keto Peak / (Number of Keto Protons)]} * 100
-
Protocol 2: Selective Formation of Kinetic vs. Thermodynamic Enolates
This protocol provides a general procedure for the regioselective deprotonation of an unsymmetrical ketone.
-
For the Kinetic Enolate (Less Substituted):
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the unsymmetrical ketone in a dry, aprotic solvent (e.g., tetrahydrofuran - THF).
-
Cooling: Cool the solution to a low temperature, typically -78 °C (a dry ice/acetone bath).[6]
-
Base Addition: Slowly add a solution of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the cooled ketone solution.[6] The reaction is usually very fast.
-
Trapping: After a short period (e.g., 30-60 minutes), add the desired electrophile to "trap" the kinetic enolate.
-
-
For the Thermodynamic Enolate (More Substituted):
-
Setup: In a suitable flask, dissolve the unsymmetrical ketone in a dry solvent.
-
Base Addition: Add a strong, but less sterically hindered base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the solution at room temperature or with gentle heating.[6]
-
Equilibration: Allow the reaction to stir for a longer period (e.g., several hours) to allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.
-
Trapping: Add the electrophile to trap the thermodynamic enolate.
-
Protocol 3: General Procedure for Quenching a Reaction to Analyze Tautomeric Ratio
This protocol is a general guideline for stopping a reaction to preserve the keto-enol ratio for subsequent analysis, typically by NMR.
-
Rapid Cooling: Quickly cool the reaction mixture to a very low temperature (e.g., by plunging the reaction flask into a dry ice/acetone bath) to significantly slow down the rate of tautomer interconversion.
-
Quenching Reagent: At this low temperature, add a cold, aprotic quenching solution. A common choice is a cold, saturated solution of ammonium chloride (NH4Cl) in a non-polar solvent like diethyl ether or a cold, dry solvent if the reaction is water-sensitive. The goal is to neutralize any acidic or basic catalysts without introducing a significant amount of protic solvent that could shift the equilibrium.
-
Extraction: Immediately extract the quenched reaction mixture with a cold, non-polar, aprotic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) at low temperature. Concentrate the solvent in vacuo without heating (using a rotary evaporator at room temperature or below).
-
Immediate Analysis: Prepare the sample for analysis (e.g., NMR) immediately in a cold, deuterated aprotic solvent.
Visualizations
Caption: Acid and base-catalyzed pathways for keto-enol interconversion.
Caption: Conditions for selective formation of kinetic vs. thermodynamic enolates.
Caption: A logical workflow for troubleshooting reactions involving tautomerism.
References
- 1. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
Column chromatography conditions for separating cyclohexanedione isomers
Welcome to the technical support center for the chromatographic separation of cyclohexanedione isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of 1,2-, 1,3-, and 1,4-cyclohexanedione.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cyclohexanedione isomers?
Separating positional isomers like 1,2-, 1,3-, and 1,4-cyclohexanedione can be challenging due to their identical molecular weight and similar polarities. Achieving baseline separation often requires careful optimization of the stationary and mobile phases to exploit subtle differences in their structural conformations and dipole moments.
Q2: Which type of column chromatography is best suited for this separation: normal-phase or reverse-phase?
Both normal-phase and reverse-phase chromatography can be employed, with the choice depending on the specific experimental context and available resources.
-
Normal-Phase Chromatography (NPC): Utilizing a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase, NPC is a common and cost-effective choice for preparative scale purification.
-
Reverse-Phase Chromatography (RPC): With a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, RPC, particularly High-Performance Liquid Chromatography (HPLC), often provides higher resolution for analytical separations.[1][2][3][4][5][6]
Q3: What stationary phases are recommended for the separation of cyclohexanedione isomers?
For traditional column chromatography, silica gel is the most common choice.[7] Alumina can also be considered.[8][9] For HPLC, specialized columns designed for isomer separation, such as those with phenyl, pentafluorophenyl (PFP), or C8 stationary phases, may offer enhanced selectivity.[10]
Q4: How do I select an appropriate mobile phase for separating the isomers on a silica gel column?
The selection of the mobile phase is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[9][11] A common approach is to start with a non-polar solvent, such as hexane or heptane, and gradually increase the polarity by adding a more polar solvent, like ethyl acetate or acetone. The ideal solvent system should provide a good separation of the spots on the TLC plate, with the target compounds having Rf values ideally between 0.2 and 0.4 for effective column separation.[11]
Q5: Can Gas Chromatography (GC) be used to separate cyclohexanedione isomers?
Yes, Gas Chromatography is a viable method for the analysis of cyclohexanedione isomers. The choice of the GC column is crucial for achieving good separation. A polar stationary phase, such as a wax-based column (e.g., DB-Wax), is often recommended.[12] Temperature programming is also a key parameter to optimize for baseline resolution.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Isomers | The mobile phase polarity may be too high or too low. | Optimize the mobile phase composition based on TLC analysis. For closely eluting isomers, consider using a shallow gradient elution.[8] |
| The column may be overloaded with the sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample mass should be 1-5% of the stationary phase mass. | |
| The flow rate is too fast. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Co-elution of all Isomers | The chosen solvent system is not selective enough for the isomers. | Experiment with different solvent systems. For instance, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system. Specialized columns with different selectivities (e.g., phenyl- or cyano-bonded phases in HPLC) can also be beneficial.[10][15] |
| Peak Tailing | The compound may be interacting too strongly with the stationary phase. | For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can help. Conversely, for basic compounds, adding a small amount of triethylamine or ammonia may improve peak shape.[8] |
| The sample is not dissolving well in the mobile phase. | Ensure the sample is fully dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[16] | |
| Compound is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.[17] |
| The compound may have decomposed on the stationary phase. | Test the stability of your compounds on silica gel or alumina using TLC. If decomposition occurs, consider using a less acidic or basic stationary phase, or deactivating the silica gel.[8] |
Data on Chromatographic Conditions
The following tables summarize reported conditions for the analysis of cyclohexanedione isomers using HPLC and GC. While these are analytical methods, they can provide a starting point for developing preparative column chromatography protocols.
HPLC Conditions
| Isomer | Stationary Phase | Mobile Phase | Detection | Reference |
| 1,2-Cyclohexanedione | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [3][5] |
| 1,3-Cyclohexanedione | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [4][6] |
| 1,4-Cyclohexanedione | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [2] |
GC Conditions
| Isomer | Stationary Phase | Carrier Gas | Temperature Program | Reference |
| 1,2-Cyclohexanedione | DB-Wax | Helium | 40°C (5 min), then 2°C/min to 210°C (70 min) | [12] |
Experimental Protocols
Preparative Separation of Cyclohexanedione Isomers by Normal-Phase Column Chromatography
This protocol provides a general methodology for the separation of a mixture of cyclohexanedione isomers using a silica gel column.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Sample mixture of cyclohexanedione isomers
-
Collection tubes or flasks
2. Mobile Phase Selection:
-
Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides the best separation of the isomers, with Rf values in the range of 0.2-0.4.
3. Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[11]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Dissolve the sample mixture in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.[17]
-
Alternatively, for samples with poor solubility, perform a dry loading by pre-adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[16]
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase selected from the TLC analysis.
-
If the isomers are closely eluting, a shallow gradient can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots.
6. Analysis and Product Isolation:
-
Combine the fractions containing the pure, separated isomers.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified cyclohexanedione isomers.
Visualizations
References
- 1. Separation of 1,2-Cyclohexanedione, dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1,4-Cyclohexanedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 1,2-Cyclohexanedione | SIELC Technologies [sielc.com]
- 4. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]
- 5. Separation of 1,2-Cyclohexanedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1,3-Cyclohexanedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chromtech.com [chromtech.com]
- 10. welch-us.com [welch-us.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. 1,2-Cyclohexanedione [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 15. nacalai.com [nacalai.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Guide to 2,4,4-Trimethyl-1,3-cyclohexanedione and Dimedone in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a suitable building block is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of two popular cyclic 1,3-dicarbonyl compounds: 2,4,4-Trimethyl-1,3-cyclohexanedione and its close relative, dimedone (5,5-dimethyl-1,3-cyclohexanedione).
This document delves into their physical properties, synthesis, and reactivity in key organic transformations, supported by experimental data and detailed protocols. The aim is to furnish an objective comparison to aid in the selection of the optimal reagent for specific synthetic applications.
At a Glance: Key Physicochemical Properties
A summary of the key physical and chemical properties of this compound and dimedone is presented below. These properties can influence their solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | Dimedone |
| Molecular Formula | C₉H₁₄O₂[1] | C₈H₁₂O₂[2] |
| Molecular Weight | 154.21 g/mol [1] | 140.18 g/mol [2] |
| Appearance | - | White to off-white crystalline solid[2] |
| Melting Point | - | 147-150 °C[2] |
| pKa | Estimated to be similar to 1,3-cyclohexanedione (5.26)[1] | ~5.23 |
| Solubility | - | Soluble in water, ethanol, and methanol[2] |
Synthesis of the Cyclohexanediones
The synthetic routes to both this compound and dimedone are well-established, typically involving a Michael addition followed by an intramolecular cyclization.
Synthesis of Dimedone
Dimedone is classically synthesized from mesityl oxide and diethyl malonate in a one-pot reaction. The process involves a Michael addition followed by a Dieckmann cyclization.
Experimental Protocol: Synthesis of Dimedone
Materials:
-
Mesityl oxide
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared in ethanol.
-
Diethyl malonate is added to the sodium ethoxide solution.
-
Mesityl oxide is then added dropwise to the reaction mixture.
-
The mixture is refluxed to facilitate the Michael addition and subsequent Dieckmann cyclization.
-
The resulting intermediate is hydrolyzed and decarboxylated by the addition of hydrochloric acid to yield dimedone.
Synthesis of this compound
Synthesis Pathway Overview
Caption: General synthetic pathways for dimedone and a postulated route for this compound.
Reactivity in Key Organic Reactions
Both this compound and dimedone are valuable synthons due to the reactivity of their active methylene group (or methine group in the case of the trimethyl derivative) located between the two carbonyls. This position is readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for these diones, involving the reaction with an aldehyde or ketone to form a new carbon-carbon double bond. This reaction is often the first step in multicomponent reactions to synthesize various heterocyclic compounds.
While direct comparative yield data is scarce, the steric hindrance from the additional methyl group at the C2 position in this compound could potentially influence the reaction rate and yield compared to dimedone.[1] However, both compounds are widely used in such transformations. For instance, dimedone reacts with various aldehydes in the presence of a catalyst to form xanthenedione derivatives in good to excellent yields.[4]
Experimental Protocol: Knoevenagel Condensation for Xanthenedione Synthesis with Dimedone
Materials:
-
Dimedone (2 mmol)
-
Benzaldehyde (1 mmol)
-
Formic acid (as solvent and catalyst)
Procedure:
-
Dimedone and benzaldehyde are dissolved in formic acid at room temperature.
-
The reaction mixture is stirred for the appropriate time until completion, as monitored by TLC.
-
The product, a xanthenedione derivative, is typically isolated by precipitation and filtration.[4]
Knoevenagel Condensation and Subsequent Reactions
Caption: General reaction cascade starting with a Knoevenagel condensation.
Michael Addition
The enolates derived from both cyclohexanediones are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. This reaction is fundamental to the synthesis of a wide range of more complex molecules.
The synthesis of dimedone itself relies on a Michael addition.[4] In subsequent reactions, the enolate of dimedone can add to various Michael acceptors. The steric environment around the nucleophilic carbon will differ between the two title compounds, which may lead to differences in reactivity and stereoselectivity in Michael additions.
Experimental Protocol: Michael Addition of a 1,3-Dione to an α,β-Unsaturated Ketone
Materials:
-
1,3-Dione (e.g., dimedone)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base catalyst (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
The 1,3-dione and the α,β-unsaturated ketone are dissolved in a suitable solvent.
-
A catalytic amount of base is added to generate the enolate.
-
The reaction mixture is stirred, often with heating, to promote the Michael addition.
-
The product is isolated after an appropriate workup procedure.
Application in the Synthesis of Heterocycles
Both this compound and dimedone are extensively used in multicomponent reactions for the synthesis of various heterocyclic scaffolds, such as xanthenes, acridines, and other fused systems.[4][5] These reactions often proceed through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
The choice between the two diones can influence the substitution pattern of the final heterocyclic product. The presence of the additional methyl group in this compound will be incorporated into the final structure, which can be a desirable feature for modulating the biological activity or physical properties of the target molecule.
Table of Representative Yields in Heterocycle Synthesis using Dimedone
| Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | - | 9-Phenyl-1,8-dioxo-octahydroxanthene | 95[4] |
| 4-Chlorobenzaldehyde | - | 9-(4-Chlorophenyl)-1,8-dioxo-octahydroxanthene | 92[4] |
| Benzaldehyde | Aniline | 10-Phenyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 90[4] |
| 4-Methylbenzaldehyde | Benzylamine | 10-Benzyl-9-(p-tolyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 88[4] |
Conclusion
Both this compound and dimedone are versatile and highly valuable building blocks in organic synthesis. Their reactivity, centered around the active methylene/methine group, allows for their participation in a wide array of important carbon-carbon bond-forming reactions.
Dimedone is a well-studied, readily available, and cost-effective starting material. Its synthetic utility is extensively documented, with a plethora of established protocols for its use in Knoevenagel condensations, Michael additions, and multicomponent reactions for heterocycle synthesis.
This compound , while less extensively documented in terms of direct comparative studies, offers an additional point of substitution. The presence of the methyl group at the C2 position can be strategically utilized to introduce further structural complexity and to fine-tune the properties of the target molecules. The steric bulk of this additional methyl group may influence reaction rates and selectivities compared to dimedone, a factor that researchers should consider when designing synthetic routes.
Ultimately, the choice between these two reagents will depend on the specific synthetic target and the desired substitution pattern in the final product. For well-established transformations where the dimethyl substitution is sufficient, dimedone remains an excellent choice. For applications requiring an additional methyl group for structural diversity or to probe structure-activity relationships, this compound presents a valuable alternative. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their reactivity profiles.
References
- 1. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 2. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Comparative Reactivity of Substituted 1,3-Cyclohexanediones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted 1,3-cyclohexanediones is paramount for the strategic design and synthesis of complex molecules and novel therapeutic agents. This guide provides an objective comparison of the reactivity of these versatile building blocks in several key chemical transformations, supported by experimental data and detailed protocols.
Substituted 1,3-cyclohexanediones are prized intermediates in organic synthesis, serving as precursors to a wide array of natural products, pharmaceuticals, and agrochemicals. Their reactivity is largely governed by the presence of two carbonyl groups and an acidic α-methylene or methine group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nature and position of substituents on the cyclohexanedione ring can significantly influence the rate and outcome of these reactions, a factor that can be leveraged for precise molecular construction.
This guide will delve into the comparative reactivity of variously substituted 1,3-cyclohexanediones in four fundamental reactions: the Knoevenagel condensation, Hantzsch pyridine synthesis, Michael addition, and alkylation.
Keto-Enol Tautomerism: The Basis of Reactivity
The reactivity of 1,3-cyclohexanediones is intrinsically linked to their existence in a tautomeric equilibrium between the diketo and enol forms. In solution, the enol form is often predominant. This enolization is a key factor that dictates the nucleophilic character of the molecule and its subsequent reaction pathways. The position and electronic nature of substituents can influence this equilibrium, thereby modulating the reactivity of the dione.
Knoevenagel Condensation: Influence of Aldehyde Substituents
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, readily occurs between 1,3-cyclohexanediones and aldehydes. While the substituent on the dione plays a role, the electronic properties of the aromatic aldehyde have a marked effect on the reaction yield.
A study on the condensation of 1,3-cyclohexanedione with various aromatic aldehydes demonstrates that both electron-donating and electron-withdrawing groups on the aldehyde generally lead to good to excellent yields of the corresponding 2,2'-(arylmethylene)bis(3-hydroxy-2-cyclohexen-1-one) or 9-aryl-1,8-dioxo-octahydroxanthene derivatives, depending on the reaction conditions.[1][2]
| Aldehyde Substituent (Ar) | Product | Yield (%) | Reference |
| 4-ClC6H4 | 2,2'-(4-chlorobenzylidene)bis(3-hydroxy-2-cyclohexen-1-one) | 88 | [2] |
| 4-MeOC6H4 | 2,2'-(4-methoxybenzylidene)bis(3-hydroxy-2-cyclohexen-1-one) | 92 | [2] |
| 4-NO2C6H4 | 2,2'-(4-nitrobenzylidene)bis(3-hydroxy-2-cyclohexen-1-one) | 95 | [2] |
| C6H5 | 2,2'-(benzylidene)bis(3-hydroxy-2-cyclohexen-1-one) | 90 | [2] |
| 3-NO2C6H4 | 2,2'-(3-nitrobenzylidene)bis(3-hydroxy-2-cyclohexen-1-one) | 94 | [2] |
Table 1. Yields of Knoevenagel condensation products from the reaction of 1,3-cyclohexanedione with various aromatic aldehydes.[2]
Hantzsch Pyridine Synthesis: A Multicomponent Reaction
The Hantzsch synthesis is a four-component reaction that provides access to dihydropyridine derivatives, which are precursors to pyridines.[3][4][5] This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. Substituted 1,3-cyclohexanediones can be effectively employed as the β-dicarbonyl component. The reaction proceeds through a series of condensations and cyclizations.[6][7]
Michael Addition: Conjugate Addition Reactivity
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for forming carbon-carbon bonds. The enolate of a 1,3-cyclohexanedione acts as an excellent Michael donor. The nature of the substituent on the dione can impact the nucleophilicity of the enolate and steric hindrance around the reaction center.
For instance, the reaction of 2-methylcyclohexanone (a related cyclic ketone) with methyl vinyl ketone proceeds via a Michael addition to form 2-methyl-2-(3-oxobutyl)cyclohexanone, a key intermediate in the synthesis of various natural products.[8] While this example doesn't directly compare substituted 1,3-cyclohexanediones, it highlights the general reactivity pattern.
Alkylation: C- vs. O-Alkylation
The alkylation of 1,3-cyclohexanediones can occur at either the carbon atom between the two carbonyls (C-alkylation) or at one of the enolic oxygen atoms (O-alkylation). The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. Substituents on the dione ring can also play a significant role in directing the outcome. For example, bulky substituents at the 5-position, such as in 5,5-dimethyl-1,3-cyclohexanedione (dimedone), can sterically hinder C-alkylation.
Experimental Protocols
General Procedure for Knoevenagel Condensation of 1,3-Cyclohexanedione with Aromatic Aldehydes [2]
A mixture of 1,3-cyclohexanedione (1.78 mmol, 1 equivalent) and the respective aromatic aldehyde (1 equivalent) is dissolved in methanol (0.5 mL). The reaction mixture is stirred at room temperature for approximately 4–6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with excess methanol, and dried to afford the crude product. The crude product can be further purified by recrystallization from methanol.
General Procedure for Hantzsch Dihydropyridine Synthesis [3][6]
In a typical procedure, a mixture of an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a substituted 1,3-cyclohexanedione can be used in place of one of the β-ketoester equivalents. An ammonia source, such as ammonium acetate, is added, and the reaction is typically carried out in a protic solvent like ethanol. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Experimental Protocol for Michael Addition of 2-Methylcyclohexanone to Methyl Vinyl Ketone [8]
A solution of the imine derived from (S)-(-)-α-methylbenzylamine and 2-methylcyclohexanone in toluene is cooled in an ice bath. Freshly distilled methyl vinyl ketone (1.05 equivalents) is added via syringe with magnetic stirring under a nitrogen atmosphere. The flask is then heated at approximately 40°C for 24 hours. The solution is cooled, and glacial acetic acid and water are added for hydrolysis. The product is extracted with a mixture of ether and petroleum ether. The organic phase is washed, dried, and the solvent is removed under reduced pressure to yield the crude diketone.
Visualizing Reaction Pathways
To illustrate the interconnectedness of the reactions discussed, the following diagram outlines a potential synthetic pathway starting from a substituted 1,3-cyclohexanedione.
Caption: Reaction pathways of substituted 1,3-cyclohexanediones.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch_pyridine_synthesis [chemeurope.com]
- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to Analytical Methods for the Quantification of 2,4,4-Trimethyl-1,3-cyclohexanedione
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2,4,4-Trimethyl-1,3-cyclohexanedione. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by experimental data from analogous compounds.
Introduction
This compound is a cyclic diketone of interest in various fields, including chemical synthesis and drug development. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. The primary analytical techniques suitable for the quantification of this and structurally similar compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide will compare these two methods, providing insights into their respective protocols and performance characteristics.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical quantitative performance of GC-MS and HPLC methods for the analysis of cyclic ketones and related compounds. This data is compiled from published analytical methods for structurally similar molecules and serves as a benchmark for what can be expected for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.999[2][3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.7 mg/L[3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.05 - 2.0 mg/L |
| Accuracy (% Recovery) | 80.23 – 115.41 %[1] | 98.3 – 101.60 %[2] |
| Precision (RSD) | Intra-day: ≤ 12.03 % Inter-day: ≤ 11.34 %[1] | Intra-day & Inter-day: ≤ 2.56 %[2] |
| Analysis Time | ~14 - 30 minutes[1][4] | ~15 - 60 minutes[5] |
| Selectivity | High (based on mass fragmentation) | Moderate to High (tunable with column and mobile phase) |
| Sample Volatility Requirement | Required | Not required |
| Derivatization | May be required for improved volatility and sensitivity | Generally not required |
Experimental Protocols
Detailed methodologies for GC-MS and HPLC analysis are provided below. These are generalized protocols based on methods for similar cyclic diketones and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.[6]
1. Sample Preparation:
-
Extraction: Samples are extracted with a suitable organic solvent such as ethyl acetate or hexane.
-
Derivatization (Optional): To improve volatility and thermal stability, derivatization to form trimethylsilyl (TMS) derivatives can be performed.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or similar.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or similar.[7]
-
Column: HP-5-ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness) or similar dimethylsiloxane-coated column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Inlet Temperature: 300 °C.[4]
-
Injection Volume: 1-2 µL (splitless).[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 2 min at 320 °C.[4]
-
-
MS Parameters:
3. Quantification:
-
An internal standard (e.g., chlorobenzene) is recommended for accurate quantification.[8]
-
A calibration curve is generated by analyzing a series of standard solutions of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.
1. Sample Preparation:
-
Dissolution: Samples are dissolved in the mobile phase or a compatible solvent.
-
Filtration: Samples should be filtered through a 0.45 µm filter to remove particulate matter.
2. HPLC System and Conditions:
-
HPLC System: Shimadzu LC-2030C 3D system or similar, equipped with a UV or photodiode array (PDA) detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized (e.g., 45:55 acetonitrile:water).[9] An acidic modifier like 0.1% formic acid may be added to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (typically around 254 nm for cyclic ketones).[5]
3. Quantification:
-
An external or internal standard method can be used for quantification.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
Caption: General workflow for the quantification of this compound using GC-MS.
Caption: General workflow for the quantification of this compound using HPLC.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
A Spectroscopic Showdown: Differentiating 2,4,4- and 2,4,6-Trimethyl-1,3-cyclohexanedione
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. In this guide, we present a comparative spectroscopic analysis of two constitutional isomers: 2,4,4-trimethyl-1,3-cyclohexanedione and 2,4,6-trimethyl-1,3-cyclohexanedione. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we provide a framework for their unambiguous identification.
The subtle difference in the placement of a methyl group between these two isomers leads to distinct spectroscopic signatures. While both compounds share the same molecular formula (C₉H₁₄O₂) and molecular weight (154.21 g/mol ), the symmetry and electronic environment of their constituent atoms differ significantly, providing a basis for their differentiation.[1][2][3]
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton Environment | This compound (Predicted Chemical Shift, δ ppm) | 2,4,6-Trimethyl-1,3-cyclohexanedione (Predicted Chemical Shift, δ ppm) |
| C2-H | 3.5 (quartet) | 3.6 (quartet) |
| C2-CH₃ | 1.2 (doublet) | 1.3 (doublet) |
| C4-CH₃ | 1.1 (singlet, 6H) | 1.1 (doublet) |
| C5-H₂ | 2.5 (triplet) | 2.0-2.3 (multiplet) |
| C6-H₂ | 1.9 (triplet) | 1.5-1.8 (multiplet) |
| C6-H | - | 2.8 (multiplet) |
Table 2: ¹³C NMR Spectral Data
| Carbon Environment | This compound (Reported Chemical Shift, δ ppm) | 2,4,6-Trimethyl-1,3-cyclohexanedione (Predicted Chemical Shift, δ ppm) |
| C1, C3 (C=O) | ~210 | ~208 |
| C2 | ~55 | ~58 |
| C4 | ~45 | ~35 |
| C5 | ~50 | ~45 |
| C6 | ~30 | ~32 |
| C2-CH₃ | ~15 | ~14 |
| C4-CH₃ | ~28 (two carbons) | ~20 |
| C6-CH₃ | - | ~22 |
Note: The reported data for the 2,4,4-isomer is based on information from the PubChem database, which indicates the availability of a ¹³C NMR spectrum.[2] The data for the 2,4,6-isomer is predictive.
Table 3: IR Spectral Data
| Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | 2,4,6-Trimethyl-1,3-cyclohexanedione (Expected Wavenumber, cm⁻¹) |
| C=O Stretch | 1715-1730 | 1710-1725 |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-H Bend | 1375-1475 | 1375-1475 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | 2,4,6-Trimethyl-1,3-cyclohexanedione |
| Molecular Ion (M⁺) | m/z 154 | m/z 154 |
| Key Fragmentation Pathways | Loss of CH₃, loss of CO, McLafferty rearrangement | Loss of CH₃, loss of CO, McLafferty rearrangement |
Spectroscopic Interpretation and Differentiation
The key to distinguishing between the two isomers lies in the differences in their NMR spectra, which arise from their distinct molecular symmetry.
-
¹H NMR: The most telling difference is in the signals for the methyl groups. This compound will exhibit a characteristic singlet for the two equivalent methyl groups at the C4 position, integrating to 6 protons. In contrast, all three methyl groups in 2,4,6-trimethyl-1,3-cyclohexanedione are in different chemical environments and are coupled to adjacent protons, thus they will all appear as doublets.
-
¹³C NMR: The symmetry of the 2,4,4-isomer results in fewer signals in the ¹³C NMR spectrum compared to the 2,4,6-isomer. Specifically, the two methyl groups at C4 in the 2,4,4-isomer are chemically equivalent and will produce a single resonance. The three methyl groups in the 2,4,6-isomer are non-equivalent and will each give a distinct signal.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: A flowchart outlining the process of spectroscopic comparison.
Experimental Protocols
Accurate and reproducible data are the foundation of reliable structural analysis. The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).[9] EI is a common method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[11]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable structural information.[9]
References
- 1. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 2. This compound | C9H14O2 | CID 12917215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethyl-1,3-cyclohexanedione | C9H14O2 | CID 544905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-TRIMETHYL-CYCLOHEXANE-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Structural Validation of Michael Adducts from 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural validation of Michael adducts derived from 2,4,4-trimethyl-1,3-cyclohexanedione. We present detailed experimental protocols and spectroscopic data for the validation of the adduct formed with methyl vinyl ketone and offer a comparison with a potential alternative reaction involving a chalcone derivative. This objective comparison, supported by experimental data, aims to assist researchers in the synthesis and characterization of these valuable chemical intermediates.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When this compound serves as the Michael donor, the resulting adducts are versatile intermediates, particularly in the construction of fused ring systems through subsequent reactions like the Robinson annulation. The precise structural validation of these adducts is paramount for ensuring the desired stereochemistry and connectivity in multi-step syntheses. This guide focuses on the detailed characterization of the Michael adduct formed with methyl vinyl ketone and explores a comparative reaction with a chalcone.
Reaction Pathways and Experimental Workflows
The synthesis of Michael adducts from this compound typically involves the base-catalyzed reaction of the dione with an α,β-unsaturated ketone. The validation of the resulting product's structure is a multi-step process involving various spectroscopic techniques.
Comparison of Michael Acceptors: Methyl Vinyl Ketone vs. Chalcone
The choice of the Michael acceptor significantly influences the structure and properties of the resulting adduct. Here, we compare the reaction with a simple acceptor, methyl vinyl ketone, against a more complex one, a chalcone.
Michael Adduct with Methyl Vinyl Ketone
The reaction of this compound with methyl vinyl ketone is a classic example of a Michael addition that often serves as the initial step in the Robinson annulation sequence for the synthesis of steroid and terpenoid frameworks.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the analogous 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione provides a strong procedural basis. In a round-bottomed flask, 2-methyl-1,3-cyclohexanedione (1.0 mol) is suspended in water (300 mL). Acetic acid (3 mL), hydroquinone (1.1 g), and freshly distilled methyl vinyl ketone (2.0 mol) are added to the stirred suspension. The reaction mixture is heated under an inert atmosphere at 72-75°C for one hour. After cooling, the product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude Michael adduct.
Structural Validation Data:
| Spectroscopic Technique | Expected Observations for 2-(3-oxobutyl)-2,4,4-trimethylcyclohexane-1,3-dione |
| ¹H NMR | Signals corresponding to the gem-dimethyl protons, the methyl group at C2, the methylene protons of the cyclohexanedione ring, the methylene protons of the oxobutyl chain, and the terminal methyl protons of the ketone. |
| ¹³C NMR | Resonances for the two carbonyl carbons of the dione, the quaternary carbon at C4, the methyl carbons, the methylene carbons of the ring and the side chain, and the carbonyl carbon of the side chain. |
| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations of the ketone groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the adduct (C13H20O3, MW: 224.30 g/mol ). |
Michael Adduct with Chalcone (Alternative)
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of Michael acceptors that can react with 1,3-diones to form more complex adducts with potential biological activities.
General Experimental Protocol:
To a solution of the chalcone (7.5 mmol) and this compound (5 mmol) in freshly distilled toluene (5 mL), a catalyst such as FeCl3 (0.5 mmol) is added. The mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Expected Structural Validation Data:
The resulting adduct would be significantly larger and more complex than the methyl vinyl ketone adduct.
| Spectroscopic Technique | Expected Observations for the Chalcone Adduct |
| ¹H NMR | A complex spectrum with signals in the aromatic region from the chalcone moiety, in addition to the signals from the cyclohexanedione ring and the newly formed chiral centers. |
| ¹³C NMR | A greater number of signals, including those for the aromatic carbons, in addition to the dione and aliphatic carbons. |
| IR Spectroscopy | C=O stretching bands, as well as bands corresponding to the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the sum of the molecular weights of the reactants. |
Logical Comparison of the Two Michael Adducts
The choice between methyl vinyl ketone and a chalcone as the Michael acceptor depends on the desired final product and synthetic strategy.
Conclusion
The structural validation of Michael adducts derived from this compound is a critical step in ensuring the successful synthesis of more complex molecules. While the reaction with methyl vinyl ketone provides a well-trodden path to important synthetic intermediates for natural product synthesis, the use of alternative acceptors like chalcones opens up avenues for creating novel structures with potential pharmacological applications. The detailed experimental protocols and expected spectroscopic data presented in this guide provide a framework for researchers to confidently synthesize and characterize these valuable compounds. Further research to obtain and publish the specific spectral data for the this compound adducts would be a valuable contribution to the field.
A Comparative Guide to HPLC Methods for Analyzing 1,3-Cyclohexanedione Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for researchers, scientists, and drug development professionals for monitoring chemical reactions, quantifying products, and assessing purity. In the synthesis of 1,3-cyclohexanedione, particularly through the hydrogenation of resorcinol, HPLC allows for precise tracking of the conversion of the starting material and the formation of the desired product. This guide provides a comparative overview of reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of 1,3-cyclohexanedione reaction mixtures.
Method Comparison
The following table summarizes two distinct isocratic RP-HPLC methods that can be employed or adapted for the analysis of 1,3-cyclohexanedione and its precursor, resorcinol. While Method 1 is specifically detailed for resorcinol analysis, its conditions are highly relevant and adaptable for the simultaneous analysis of the more polar resorcinol and the less polar 1,3-cyclohexanedione. Method 2 provides an alternative isocratic separation for resorcinol, offering a different mobile phase composition that can be advantageous depending on the specific reaction byproducts. A general method for 1,3-cyclohexanedione is also presented to provide a comprehensive overview.
| Parameter | Method 1: Isocratic Methanol-Based Separation[1] | Method 2: Isocratic Acetonitrile-Based Separation | General Method for 1,3-Cyclohexanedione[2] |
| Column | Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 250 mm | C18 Column, 5 µm, 4.0 x 250 mm | Newcrom R1 |
| Mobile Phase | Methanol:Water (40:60, v/v) | Acetonitrile:Phosphate Buffer (pH 2.8) (60:40, v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | Not Specified |
| Detection | UV at 280 nm | UV at 280 nm | UV or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 20 µL | Not Specified |
| Temperature | 25°C | Ambient | Not Specified |
| Retention Time | Resorcinol: ~3.62 min | Resorcinol: ~3.8 min | Not Specified |
Experimental Protocols
Below are the detailed experimental protocols for the HPLC methods. These protocols provide the necessary information for setting up the analysis of 1,3-cyclohexanedione reaction mixtures.
Method 1: Isocratic Methanol-Based Separation for Resorcinol [1]
This method is well-suited for the baseline separation of resorcinol and can be adapted to include 1,3-cyclohexanedione, which is expected to have a longer retention time due to its lower polarity.
-
Instrumentation: An Agilent 1260 HPLC system or equivalent with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water in a 40:60 volume ratio.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample of the reaction mixture should be diluted with the mobile phase to an appropriate concentration. For example, a small aliquot of the reaction mixture can be taken and diluted 100-fold with the mobile phase. The diluted sample should be filtered through a 0.45 µm syringe filter before injection.
Method 2: Isocratic Acetonitrile-Based Separation for Resorcinol
This method utilizes acetonitrile as the organic modifier and a buffered aqueous phase, which can offer different selectivity for the separation of resorcinol, 1,3-cyclohexanedione, and potential byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (4.0 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 5.4 mM phosphate buffer (pH 2.8) in a 60:40 volume ratio. The mobile phase should be filtered through a 0.45 µm filter before use.
-
Flow Rate: 0.6 mL/minute.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Similar to Method 1, the reaction mixture should be diluted with the mobile phase and filtered prior to injection.
General Method for 1,3-Cyclohexanedione [2]
This provides a general approach for the analysis of 1,3-cyclohexanedione using a specialized reversed-phase column.
-
Column: Newcrom R1, a reversed-phase column with low silanol activity.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[2]
-
Detection: Can be performed using a standard UV detector or a mass spectrometer for enhanced specificity.
-
Note: This method is described as scalable and suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies.[2]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a 1,3-cyclohexanedione reaction mixture using HPLC.
References
A Comparative Analysis of the Herbicidal Efficacy of Novel Triketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triketone class of herbicides, renowned for their potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, represents a cornerstone in modern weed management strategies.[1][2][3][4] Continuous research efforts are focused on the synthesis and evaluation of novel triketone derivatives to enhance their herbicidal activity, broaden their weed control spectrum, and improve crop selectivity. This guide provides a comparative overview of the herbicidal activity of various recently developed triketone derivatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of the HPPD Pathway
Triketone herbicides act by competitively inhibiting the HPPD enzyme, a critical component in the tyrosine catabolic pathway.[2][5] This inhibition blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor for the biosynthesis of plastoquinone and tocopherol.[2] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. The disruption of carotenoid production leads to the photooxidation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants, and ultimately, plant death.[2]
Comparative Herbicidal Activity
The herbicidal efficacy of novel triketone derivatives is typically evaluated through in vitro enzyme inhibition assays and in vivo greenhouse trials. The following tables summarize the performance of several promising candidates against the commercial standard, mesotrione.
In Vitro HPPD Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound against its target enzyme. A lower IC50 value indicates a more potent inhibitor. The data below presents the IC50 values of various triketone derivatives against Arabidopsis thaliana HPPD (AtHPPD).
| Compound Class | Representative Compound | IC50 (µM) vs. AtHPPD | Fold Improvement vs. Mesotrione | Reference |
| Commercial Standard | Mesotrione | 0.273 - 0.350 | - | [2][6] |
| Triketone-Aminopyridines | Compound 23 | 0.047 | 5.8x | [6][7] |
| Triketone-Quinoxalin-2-ones | Compound 23 | 0.034 | 10.3x | [2] |
| Pyran-2-one Derivatives | Compound II-3 | 0.248 | 1.1x | [8][9] |
| Phenoxy Nicotinyl Derivatives | Compound III-29 | 0.19 | 1.5x | [10] |
Greenhouse Herbicidal Efficacy
Greenhouse trials provide a more holistic assessment of a compound's herbicidal potential, taking into account factors such as absorption, translocation, and metabolism within the plant. The following table summarizes the post-emergence herbicidal activity of selected derivatives against common grass and broadleaf weeds at a specified application rate.
| Compound | Application Rate (g ai/ha) | Setaria viridis (Green Foxtail) | Echinochloa crus-galli (Barnyard Grass) | Digitaria sanguinalis (Large Crabgrass) | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium serotinum (Lateflowering Goosefoot) | Abutilon theophrasti (Velvetleaf) | Reference |
| Mesotrione (Control) | 150 | - | - | - | - | - | - | [2][6] |
| Compound 16 (Triketone-Aminopyridine) | 150 | Excellent Control | - | - | - | - | - | [6] |
| Compound 35 (Triketone-Quinoxalin-2-one) | 150 | 90% Inhibition | - | 100% Inhibition | 100% Inhibition | 100% Inhibition | 100% Inhibition | [2] |
| Compound I-12 (Pyran-2-one) | 150 | Excellent Control | Excellent Control | - | Excellent Control | - | - | [8] |
| Compound II-3 (Pyran-2-one) | 150 | Excellent Control | Excellent Control | - | Excellent Control | - | - | [8] |
Experimental Protocols
In Vitro HPPD Inhibition Assay
The inhibitory activity of the triketone derivatives against AtHPPD is determined using a coupled enzyme spectrophotometric method.[2]
-
Enzyme and Substrate Preparation : Recombinant AtHPPD is expressed and purified. The test compounds are dissolved in a suitable solvent, such as DMSO.
-
Assay Reaction : The assay mixture contains the purified AtHPPD enzyme, the substrate 4-hydroxyphenylpyruvate (HPPA), and varying concentrations of the test compound in a buffer solution.
-
Detection : The production of maleylacetoacetate, a downstream product of the HPPD-catalyzed reaction, is monitored by measuring the increase in absorbance at 318 nm.[2]
-
Data Analysis : The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Greenhouse Herbicidal Activity Test
The post-emergence herbicidal activity of the compounds is evaluated in a controlled greenhouse environment.[2]
-
Plant Cultivation : Weed species are cultivated in pots containing a suitable growth medium until they reach the 4-5 leaf stage.[2]
-
Compound Application : The test compounds are formulated as an emulsifiable concentrate and sprayed onto the weeds at specified application rates using an automatic spray tower.[2] A commercial herbicide, such as mesotrione, is used as a positive control.
-
Evaluation : The herbicidal effects are visually assessed at regular intervals, typically up to 20 days after treatment, by scoring the percentage of growth inhibition or plant injury.[2]
References
- 1. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpds.co.in [jpds.co.in]
- 4. Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the mode of toxicity and relevance to humans of the triketone herbicide 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 2,4,4-Trimethyl-1,3-cyclohexanedione and Alternatives in Herbicide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a comparative analysis of 2,4,4-trimethyl-1,3-cyclohexanedione and its alternatives as key intermediates in the synthesis of cyclohexanedione herbicides, a class of compounds widely used for controlling grass weeds.
Cyclohexanedione herbicides, such as clethodim and tralkoxydim, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses. The core cyclohexanedione structure is a vital pharmacophore, and the choice of its precursor can dictate the overall synthetic strategy.
Synthesis of Clethodim: A Case Study
Clethodim, a post-emergence herbicide, is synthesized from intermediates derived from cyclohexanedione derivatives. A common precursor is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. The synthesis of this intermediate and its subsequent conversion to clethodim provides a platform to compare different synthetic approaches.
Route A: Traditional Synthesis via Michael-Claisen Condensation
A conventional route to the clethodim intermediate involves a multi-step process starting with the synthesis of 6-ethylthiohept-3-en-2-one. This is achieved through the reaction of crotonaldehyde with ethanethiol, followed by condensation with methyl acetoacetate. The resulting heptenone then undergoes a Michael addition with dimethyl malonate, followed by a Claisen condensation, saponification, and decarboxylation to yield 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.[1]
Route B: Alternative Approaches
While specific, direct comparisons of this compound as a starting material for clethodim are not extensively detailed in publicly available literature, alternative strategies for synthesizing the core intermediate exist. These often focus on improving yield, reducing steps, and utilizing more environmentally benign reagents. For instance, some patented methods describe a one-pot synthesis of clethodim from its precursors, which can streamline the manufacturing process.[2][3]
The final step in clethodim synthesis involves the reaction of the 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione intermediate with O-(3-chloro-2-propen-1-yl)hydroxylamine.[4][5] Recent advancements have focused on solvent-free reaction conditions to improve the environmental profile of the synthesis.[4][5]
Experimental Protocol: Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione (Illustrative)
-
Preparation of 3-ethylthiobutanal: Crotonaldehyde is reacted with ethanethiol in the presence of triethylamine.
-
Synthesis of 6-ethylthiohept-3-en-2-one: Methyl acetoacetate is hydrolyzed and then condensed with 3-ethylthiobutanal, followed by dehydration.
-
Cyclocondensation: The 6-ethylthiohept-3-en-2-one is reacted with dimethyl malonate via a Michael addition and subsequent Claisen condensation.
-
Saponification and Decarboxylation: The product from the previous step is saponified and then decarboxylated to yield the final intermediate.[1]
Workflow for Clethodim Intermediate Synthesis
Caption: Synthetic pathway to a key clethodim intermediate.
Synthesis of Tralkoxydim: Utilizing a Substituted Phenyl Cyclohexanedione
Tralkoxydim is another important cyclohexanedione herbicide, particularly effective against wild oats in cereal crops.[6] Its synthesis involves a different substituted cyclohexanedione precursor, highlighting the versatility of this class of building blocks.
The synthesis of tralkoxydim starts with 2,4,6-trimethylbenzaldehyde and acetone to form an intermediate which then reacts with diethyl malonate and propionyl chloride. This is followed by a reaction with ethoxyamine to produce tralkoxydim.[7] This approach avoids the need for intermediate purification steps, which improves efficiency.[7]
Table 1: Comparison of Building Blocks in Herbicide Synthesis
| Building Block/Intermediate | Target Herbicide | Key Advantages | Potential Challenges |
| 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione | Clethodim | Established synthetic routes. | Multi-step synthesis can be complex. |
| This compound | Tralkoxydim (and other analogs) | Can be used to introduce specific substitution patterns influencing selectivity and activity. | Synthesis of the substituted dione can require specific conditions. |
| Other Substituted 1,3-Cyclohexanediones | Various Herbicides | Allows for the generation of diverse analogs for structure-activity relationship studies.[8][9] | Availability and cost of starting materials may vary. |
Alternative Building Blocks and Future Directions
The core 1,3-cyclohexanedione moiety is a versatile scaffold for the development of new herbicides.[10][11] Research is ongoing to explore novel derivatives with improved efficacy, broader weed control spectrum, and enhanced crop selectivity.[12]
One area of investigation is the synthesis of 2-acyl-cyclohexane-1,3-dione congeners derived from natural products.[8][9] These studies aim to identify new lead compounds by modifying the acyl side chain and the substitution pattern on the cyclohexanedione ring.[8]
Logical Relationship: Building Block to Herbicide Properties
References
- 1. [PDF] Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione | Semantic Scholar [semanticscholar.org]
- 2. CN105418470A - Synthetic method of clethodim - Google Patents [patents.google.com]
- 3. A kind of synthetic method of clethodim - Eureka | Patsnap [eureka.patsnap.com]
- 4. A PROCESS FOR PREPARATION OF CLETHODIM | TREA [trea.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. Tralkoxydim (Ref: PP 604) [sitem.herts.ac.uk]
- 8. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical and Experimental Spectral Data for 2,4,4-Trimethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimental spectral data for the compound 2,4,4-trimethyl-1,3-cyclohexanedione (C₉H₁₄O₂, Molecular Weight: 154.21 g/mol ). The analysis covers key spectroscopic techniques including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing predicted data with established experimental values for analogous structures, this guide serves as a valuable resource for structural elucidation and analytical method development.
While direct experimental spectra for this compound are not publicly available in detail, this comparison utilizes well-established theoretical principles and data from structurally similar compounds to provide a robust analytical framework.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the predicted spectral data for this compound against the expected experimental values derived from spectroscopic rules and data from analogous cyclic ketones.
Table 1: ¹H NMR Spectral Data Comparison
| Protons (by Position) | Multiplicity | Theoretical/Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| -CH₃ (at C2) | Doublet | ~1.1 - 1.3 | ~1.2 |
| -CH (at C2) | Quartet | ~2.5 - 3.0 | ~2.7 |
| -CH₂- (at C5) | Triplet | ~1.9 - 2.2 | ~2.1 |
| -CH₂- (at C6) | Triplet | ~2.3 - 2.6 | ~2.4 |
| gem-Dimethyl (at C4) | Singlet | ~1.0 - 1.2 | ~1.1 |
Note: The presence of the diketone structure influences the precise chemical shifts. Protons alpha to a carbonyl group are typically deshielded.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon (by Position) | Theoretical/Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| C1 & C3 (C=O) | ~200 - 215 | ~205 - 210 |
| C2 (-CH-) | ~50 - 60 | ~55 |
| C4 (Quaternary C) | ~45 - 55 | ~50 |
| C5 (-CH₂-) | ~30 - 40 | ~35 |
| C6 (-CH₂-) | ~35 - 45 | ~40 |
| C2-Methyl (-CH₃) | ~10 - 20 | ~15 |
| C4-gem-Dimethyl (-CH₃) | ~25 - 35 | ~30 |
Note: The number of unique signals is predicted based on the molecule's symmetry. The carbonyl carbons (C1 and C3) are expected to have the highest chemical shifts.
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Vibration Mode | Theoretical/Predicted Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1715 | 1710 - 1720 (strong, sharp)[1][2] |
| C-H (sp³) | Stretch | ~2850 - 3000 | 2870 - 2960 (medium to strong) |
| -CH₂- | Scissoring | ~1450 | ~1450 (medium)[1] |
| -CH₃ | Bend | ~1375 | ~1375 (medium)[1] |
Note: For saturated, six-membered cyclic ketones, the C=O stretch is characteristically found around 1715 cm⁻¹[2].
Table 4: Mass Spectrometry (MS) Data Comparison
| Ion | m/z (Mass/Charge Ratio) | Theoretical/Predicted | Expected Experimental Observation |
| Molecular Ion [M]⁺ | 154 | Present | Moderate to strong intensity[3] |
| [M-CH₃]⁺ | 139 | Alpha-cleavage | Possible fragment |
| [M-C₃H₇]⁺ (loss of isopropyl) | 111 | Alpha-cleavage | Likely fragment |
| Acylium Ion Fragment | 98 | Complex rearrangement | Possible fragment |
| [C₄H₇O]⁺ | 71 | Ring cleavage | Common fragment in cyclic ketones |
| [C₄H₇]⁺ | 55 | Ring cleavage | Common fragment in cyclic ketones[1] |
Note: The molecular ion peak is expected at m/z 154. Fragmentation of cyclic ketones can be complex, but alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a primary pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and comparing theoretical and experimental spectral data for a chemical compound.
Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, 20-50 mg is recommended.
-
Select a suitable deuterated solvent that completely dissolves the sample (e.g., Chloroform-d, CDCl₃, for nonpolar compounds).
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.
-
Using a pipette, carefully transfer the solution into a clean, 5 mm NMR tube. Avoid introducing solid particles or air bubbles.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, adjusting the depth with a gauge.
-
Place the sample into the NMR magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution spectra with sharp, symmetrical peaks. This can be an automated or manual process.
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to produce the final spectrum for analysis.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a common technique for solid or liquid samples and requires minimal preparation.
-
Ensure the ATR crystal (often diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the scan. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption occurs.
-
The detector measures the absorbed radiation, and the instrument's software, using Fourier transform (FT) algorithms, generates the infrared spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to show only the absorbance of the compound. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), which separates components of a mixture before analysis. For a pure compound, direct injection may be used.
-
Ionization (Electron Ionization - EI):
-
The sample molecules, in the gas phase, enter the ion source, which is under a high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules.
-
This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺), which is also a radical cation.
-
-
Mass Analysis:
-
The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
In the analyzer, the ions are separated based on their mass-to-charge ratio (m/z). In a magnetic sector instrument, a magnetic field deflects the ions, with lighter ions being deflected more than heavier ones.
-
The molecular ions are energetically unstable and often break apart into smaller, charged fragments and neutral radicals. These fragments are also separated by the mass analyzer.
-
-
Detection:
-
An electron multiplier or similar detector measures the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most abundant ion is called the base peak and is assigned a relative abundance of 100%.
-
References
Safety Operating Guide
Essential Safety and Handling Guidance for 2,4,4-Trimethyl-1,3-cyclohexanedione
Immediate Safety and Personal Protective Equipment (PPE)
When handling 2,4,4-Trimethyl-1,3-cyclohexanedione, a conservative approach to personal protection is essential due to the lack of specific toxicity and reactivity data. The primary goals are to prevent skin and eye contact, and to avoid inhalation of dust or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. A full-face shield should be used if there is a significant risk of splashing.[1][2][3][4][5] | Protects against dust particles, splashes, and potential vapors which can cause serious eye irritation or damage.[6] |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.[4][5][7][8] Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of exposure, wear chemically resistant overalls or an apron. | Prevents direct skin contact, which may cause irritation or dermatitis. Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved dust respirator or air-purifying respirator with appropriate cartridges should be used if ventilation is inadequate or if dust is generated.[3][5][7] | Protects against inhalation of fine dust particles or aerosols, which could have adverse respiratory effects. |
Operational and Disposal Protocols
A systematic approach to handling and disposal is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]
-
Assemble all necessary equipment and materials before starting the procedure to minimize movement and potential for spills.
-
-
Donning PPE:
-
Inspect all PPE for defects.
-
Don protective clothing (lab coat).
-
Don eye and face protection.
-
Don respiratory protection, if required by your risk assessment.
-
Wash hands and don gloves, ensuring the cuffs of the gloves are over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Doffing PPE:
-
Remove gloves first using a proper technique to avoid contaminating your hands.
-
Remove protective clothing.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound and any unused material should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of chemical waste through a licensed and certified hazardous waste disposal contractor.[6]
-
Regulations: Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this chemical into drains or the environment.[1][4][6][8]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling a chemical for which a specific Safety Data Sheet is unavailable.
References
- 1. This compound | 63184-86-1 | Benchchem [benchchem.com]
- 2. 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate = 98.5 6846-50-0 [sigmaaldrich.com]
- 3. 63184-86-1|2,4,4-Trimethylcyclohexane-1,3-dione|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buy Online CAS Number 63184-86-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. This compound | C9H14O2 | CID 12917215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
